Ribitol-1-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |
InChI Key |
HEBKCHPVOIAQTA-FKAWSWNZSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Journey of Ribitol-1-¹³C in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for delineating metabolic pathways and quantifying metabolic fluxes within biological systems.[1] Ribitol-1-¹³C, a stable isotope-labeled pentitol, serves as a valuable probe for investigating the intricate network of central carbon metabolism, particularly its interplay with the pentose phosphate pathway (PPP).[2] By introducing a ¹³C label at the C1 position, researchers can meticulously track the metabolic fate of ribitol, gaining profound insights into glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis.[1] This technical guide provides a comprehensive overview of the metabolic fate of Ribitol-1-¹³C in mammalian cells, complete with detailed experimental protocols, quantitative data summarization, and visual representations of the involved pathways.
Core Metabolic Pathway of Ribitol
Upon cellular uptake, ribitol is integrated into the central carbon metabolism primarily through the pentose phosphate pathway.[1] The metabolic conversion involves two key enzymatic steps:
-
Oxidation: Ribitol is first oxidized to D-ribulose.
-
Phosphorylation: D-ribulose is subsequently phosphorylated by a kinase to yield D-ribulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.[1]
From D-ribulose-5-phosphate, the ¹³C label from Ribitol-1-¹³³C can be traced into various downstream metabolic routes, including glycolysis and nucleotide synthesis.[1]
Quantitative Metabolic Profile
The introduction of ribitol into mammalian cell culture has been shown to significantly alter the metabolic landscape. While specific quantitative flux data for Ribitol-1-¹³C is not extensively available in the public domain, studies on unlabeled ribitol in breast cancer cells provide a valuable proxy for the expected metabolic reprogramming. The following table summarizes the observed quantitative changes in key metabolites upon ribitol treatment.
| Metabolite | Fold Change vs. Control | Metabolic Pathway |
| Glucose-6-phosphate | 1.86 | Glycolysis / PPP |
| Pyruvate | 1.76 | Glycolysis |
| Lactate | 1.42 | Fermentation |
| Succinate | Increased | TCA Cycle |
| Fumarate | Increased | TCA Cycle |
| Citrate | Decreased | TCA Cycle |
| Reduced Glutathione (GSH) | Increased | Redox Homeostasis |
| 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increased | Nucleotide Biosynthesis |
This data is based on studies with unlabeled ribitol and serves as a representative illustration of the metabolic effects.[1][3]
Experimental Protocols
A meticulously designed experimental protocol is paramount for achieving reliable and reproducible results in stable isotope tracing studies.
Cell Culture and ¹³C Labeling
This protocol outlines a general framework for labeling cultured mammalian cells with Ribitol-1-¹³C.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Ribitol-1-¹³C (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they reach the desired confluency (typically 70-80%) at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled ribitol) with dialyzed FBS and the desired concentration of Ribitol-1-¹³C.
-
Medium Exchange: Once cells reach the target confluency, aspirate the standard growth medium and wash the cells once with pre-warmed sterile PBS.
-
Labeling: Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The optimal incubation time to reach isotopic steady state should be determined empirically for each cell line and experimental condition.[2]
Metabolite Extraction
Rapid and efficient quenching of metabolic activity is crucial for preserving the in vivo metabolic state.
Materials:
-
Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice.
-
Extraction: Add the cold extraction solvent to the cells.
-
Cell Lysis: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean tube. The metabolite extract can be stored at -80°C until analysis.[2][4]
Sample Analysis by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of labeled metabolites.
Procedure:
-
Sample Preparation: Dry the metabolite extract under a vacuum or a stream of nitrogen. Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues of downstream metabolites. The mass shift corresponding to the incorporation of the ¹³C atom will be observed. It is essential to correct for the natural abundance of ¹³C (approximately 1.1%) to accurately determine the true incorporation from the tracer.[2]
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.
Conclusion
The use of Ribitol-1-¹³C as a metabolic tracer offers a targeted approach to investigate the dynamics of the pentose phosphate pathway and its extensive connections to other central metabolic routes. By following the detailed protocols and understanding the expected metabolic alterations, researchers can effectively employ this tool to unravel complex metabolic phenotypes in various physiological and pathological contexts, thereby facilitating novel discoveries in drug development and biomedical research.
References
Synthesis and Purification of Ribitol-1-¹³C: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ribitol-1-¹³C, a stable isotope-labeled sugar alcohol crucial for metabolic studies. The document details a feasible synthetic route, purification protocols, and its application in tracing the pentose phosphate pathway (PPP) and other metabolic routes. This guide is intended to equip researchers with the necessary information to produce and utilize Ribitol-1-¹³C for in-depth metabolic flux analysis.
Introduction
Ribitol, a five-carbon sugar alcohol, is a metabolic product of ribose and plays a significant role in various biological processes.[1] In mammals, it is a precursor for the synthesis of cytidine diphosphate-ribitol (CDP-ribitol), a key molecule in the glycosylation of proteins like α-dystroglycan.[2] Deficiencies in this pathway are linked to certain congenital muscular dystrophies.[3] Furthermore, ribitol metabolism is closely intertwined with the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[1][4] The use of stable isotope-labeled ribitol, such as Ribitol-1-¹³C, allows researchers to trace its metabolic fate, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[5]
This guide focuses on the chemical synthesis of Ribitol-1-¹³C, starting from the commercially available D-Ribose-1-¹³C, and outlines detailed purification and analytical procedures to ensure high purity for metabolic studies.
Synthesis of Ribitol-1-¹³C
The synthesis of Ribitol-1-¹³C is achieved through the reduction of the aldehyde group of D-Ribose-1-¹³C. A common and effective method for this conversion is the use of a borohydride reducing agent. The following protocol is based on established methods for the reduction of aldoses.
Experimental Protocol: Reduction of D-Ribose-1-¹³C
Objective: To synthesize Ribitol-1-¹³C by the reduction of D-Ribose-1-¹³C using lithium borohydride.
Materials:
-
D-Ribose-1-¹³C (Commercially available)
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Citric acid
-
1-Propanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve D-Ribose-1-¹³C in anhydrous THF. The flask is placed on a magnetic stirrer and cooled in an ice bath.
-
Reduction: Slowly add a molar excess of lithium borohydride to the stirred solution. The reaction is allowed to proceed for several hours at a low temperature, followed by gradual warming to room temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of an acidic quenching agent, such as a solution of citric acid, to neutralize the excess borohydride.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Borates: The resulting residue is co-evaporated multiple times with methanol to remove borate esters as volatile trimethyl borate.
-
Washing: The resulting solid Ribitol-1-¹³C may be washed with a suitable solvent like 1-propanol to remove impurities.[6]
-
Lyophilization: The purified product is dissolved in a minimal amount of deionized water and lyophilized to obtain a fluffy, white solid.
Synthesis Workflow
Caption: Workflow for the synthesis of Ribitol-1-¹³C.
Purification of Ribitol-1-¹³C
Purification of the synthesized Ribitol-1-¹³C is critical to remove unreacted starting material, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for achieving high purity.
Experimental Protocol: HPLC Purification
Objective: To purify Ribitol-1-¹³C using preparative HPLC with an amino-functionalized stationary phase.
Materials and Equipment:
-
Crude Ribitol-1-¹³C
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a refractive index (RI) detector
-
Amino-functionalized silica gel column (e.g., Chromolith® NH2 or similar)[7]
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude Ribitol-1-¹³C in the mobile phase.
-
Chromatography:
-
Column: Preparative Amino Column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[7]
-
Flow Rate: Optimized for the preparative column (e.g., 10-20 mL/min).
-
Detection: Refractive Index (RI).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the Ribitol-1-¹³C peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under similar conditions.
-
Solvent Removal: Pool the pure fractions and remove the mobile phase using a rotary evaporator.
-
Final Product Preparation: Dissolve the purified product in a minimal amount of deionized water and lyophilize to obtain pure, solid Ribitol-1-¹³C.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of Ribitol-1-¹³C.
Application in Metabolic Studies
Ribitol-1-¹³C is a powerful tracer for studying the pentose phosphate pathway and its connections to other central carbon metabolism pathways.
Tracing the Pentose Phosphate Pathway
When cells are cultured in a medium containing Ribitol-1-¹³C, it is taken up and can be phosphorylated to ribitol-5-phosphate. This intermediate can then enter the non-oxidative branch of the PPP. The ¹³C label at the C1 position allows for the tracing of this carbon as it is incorporated into various downstream metabolites.
Metabolic Signaling Pathway
Caption: Simplified metabolic pathway of Ribitol-1-¹³C.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis and purification of Ribitol-1-¹³C. Actual results may vary depending on specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Synthesis | |||
| Starting Material | D-Ribose-1-¹³C | - | Commercially available |
| Molar Ratio (LiBH₄:Ribose) | 4:1 | ratio | To ensure complete reduction |
| Reaction Time | 12 | hours | |
| Reaction Temperature | 0 to 25 | °C | |
| Crude Yield | >90 | % | |
| Purification | |||
| HPLC Column | Preparative Amino | - | |
| Mobile Phase | 85:15 Acetonitrile:Water | v/v | Isocratic elution |
| Purity after HPLC | >99 | % | Determined by analytical HPLC |
| Overall Yield | 70-80 | % | Based on starting D-Ribose-1-¹³C |
Conclusion
This technical guide outlines a robust methodology for the synthesis and purification of Ribitol-1-¹³C for use in metabolic research. The detailed protocols and workflows provide a solid foundation for researchers to produce this valuable isotopic tracer. The application of Ribitol-1-¹³C in metabolic studies, particularly in elucidating the dynamics of the pentose phosphate pathway, holds significant promise for advancing our understanding of cellular metabolism in health and disease.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-RIBOSE-1-13C synthesis - chemicalbook [chemicalbook.com]
- 4. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH11137285A - Method for producing ribitol - Google Patents [patents.google.com]
- 6. US20220227692A1 - Compositions and methods of making ribitol - Google Patents [patents.google.com]
- 7. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Understanding Ribitol Metabolism Through Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribitol, a five-carbon sugar alcohol, has emerged from a metabolic curiosity to a molecule of significant clinical interest, particularly due to its integral role in the glycosylation of α-dystroglycan and the pathogenesis of certain muscular dystrophies. The study of its metabolism, however, presents unique challenges. Stable isotope labeling, a powerful technique for elucidating metabolic pathways and quantifying fluxes, offers a robust solution. This technical guide provides a comprehensive overview of the use of stable isotope-labeled ribitol, with a focus on 13C-ribitol, to investigate its metabolic fate. We present detailed experimental protocols for cell culture, labeling, metabolite extraction, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, we discuss the key enzymatic players in ribitol metabolism and provide illustrative quantitative data to guide researchers in their experimental design and data interpretation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of ribitol metabolism and its implications in health and disease.
Introduction to Ribitol Metabolism
Ribitol is a pentitol (a five-carbon sugar alcohol) that serves as a key metabolic intermediate in various biological systems. In humans, its significance is underscored by its role as a precursor for the synthesis of cytidine diphosphate-ribitol (CDP-ribitol).[1][2] This nucleotide sugar is essential for the functional glycosylation of α-dystroglycan, a protein critical for the structural integrity of muscle fibers.[1][3] Aberrations in this glycosylation pathway, often due to genetic defects in the enzymes responsible for CDP-ribitol synthesis, lead to a class of congenital muscular dystrophies known as dystroglycanopathies.[3][4]
Beyond its role in glycosylation, ribitol metabolism is intertwined with central carbon metabolism, particularly the pentose phosphate pathway (PPP).[5][6] The PPP is a crucial metabolic route for the production of NADPH, a primary cellular antioxidant, and for the synthesis of precursors for nucleotide biosynthesis.[7] Understanding the flux of ribitol into and through these interconnected pathways is vital for a complete picture of its metabolic impact.
Stable isotope labeling has become an indispensable tool for tracing the flow of atoms through metabolic networks.[8][9] By introducing a substrate, such as ribitol, labeled with a heavy isotope like carbon-13 (¹³C), researchers can track its conversion into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This approach allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism that is unattainable with traditional metabolomics alone.[9]
This guide will focus on the practical application of stable isotope labeling, particularly with ¹³C-ribitol, to investigate ribitol metabolism in a laboratory setting.
Key Metabolic Pathways Involving Ribitol
Entry into the Pentose Phosphate Pathway
Exogenous ribitol can be taken up by cells and enter central carbon metabolism primarily through its conversion into intermediates of the pentose phosphate pathway.[5][6] The initial steps involve:
-
Oxidation: Ribitol is oxidized to D-ribulose by the enzyme ribitol dehydrogenase .
-
Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-5-phosphate by a kinase.
D-ribulose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP.[5] From here, the carbon backbone of ribitol can be incorporated into various downstream metabolites, including intermediates of glycolysis (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate) and the precursor for nucleotide synthesis, ribose-5-phosphate.[1][5]
The CDP-Ribitol Synthesis Pathway and Dystroglycan Glycosylation
A critical metabolic fate of ribitol is its conversion to CDP-ribitol, the donor substrate for the ribitol-phosphate modification of α-dystroglycan.[3][4] This pathway is essential for the proper function of skeletal muscle and the central nervous system.[3] The key enzymes in this pathway are:
-
Isoprenoid synthase domain-containing protein (ISPD), also known as CDP-L-ribitol pyrophosphorylase A (CRPPA): This enzyme synthesizes CDP-ribitol from CTP and ribitol-5-phosphate.[10]
-
Fukutin (FKTN) and Fukutin-related protein (FKRP): These are ribitol-phosphate transferases that sequentially add ribitol-phosphate units from CDP-ribitol onto the growing glycan chain of α-dystroglycan.[3][4]
Defects in ISPD, FKTN, or FKRP lead to hypoglycosylation of α-dystroglycan, impairing its ability to bind to extracellular matrix proteins and causing muscular dystrophy.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for conducting stable isotope labeling studies with ¹³C-ribitol.
Cell Culture and Labeling
This protocol provides a general framework for labeling cultured mammalian cells. Optimization of cell density, tracer concentration, and labeling time is recommended for specific cell lines and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (FBS)
-
¹³C-labeled Ribitol (e.g., Ribitol-3-¹³C or U-¹³C₅-Ribitol)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of ¹³C-ribitol. The concentration of ¹³C-ribitol may need to be optimized, but a starting point of 1-10 mM is common.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂. A time-course experiment is recommended to determine the time to reach isotopic steady state.
-
Metabolite Extraction
Rapid quenching of metabolic activity is crucial for accurate metabolomic analysis.
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Place the culture vessel on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of ¹³C-labeled metabolites.
Materials:
-
Metabolite extracts
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC for polar metabolites)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Separate the metabolites using a suitable gradient elution program. For a HILIC column, a typical gradient would involve a decreasing concentration of the organic mobile phase.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific isotopologues.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the different isotopologues of ribitol and its downstream metabolites.
-
Correct for the natural abundance of ¹³C.
-
The resulting mass isotopomer distributions (MIDs) can be used for metabolic flux analysis.
-
Sample Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic rearrangements.
Materials:
-
Lyophilized metabolite extracts
-
D₂O with an internal standard (e.g., DSS)
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized metabolite extracts in D₂O containing a known concentration of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as ¹H-¹³C HSQC.
-
-
Data Analysis:
-
Process the NMR spectra to identify the signals corresponding to the ¹³C-labeled carbons in ribitol and its metabolites.
-
The chemical shifts and coupling patterns will provide information on the position of the label.
-
Quantification can be performed by integrating the relevant peaks and normalizing to the internal standard.
-
Data Presentation and Interpretation
Quantitative Data Tables
The quantitative data from stable isotope labeling experiments should be summarized in clearly structured tables. Below are examples of how to present data on metabolite pool changes and mass isotopomer distributions.
Table 1: Relative Abundance of Ribitol Pathway Metabolites in Response to Ribitol Supplementation.
| Metabolite | Control (Relative Abundance) | Ribitol-Treated (Relative Abundance) | Fold Change |
| Ribitol | 1.00 | 45.3 ± 5.2 | 45.3 |
| Ribitol-5-Phosphate | 1.00 | 8.7 ± 1.1 | 8.7 |
| CDP-Ribitol | 1.00 | 12.4 ± 1.8 | 12.4 |
This table presents hypothetical data based on trends observed in the literature, illustrating the expected increase in ribitol and its downstream metabolites upon supplementation.
Table 2: Illustrative Mass Isotopomer Distributions (MIDs) of Key Metabolites After Labeling with U-¹³C₅-Ribitol.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribitol-5-Phosphate | 5.2 | 1.1 | 2.3 | 4.5 | 12.1 | 74.8 |
| Ribulose-5-Phosphate | 15.8 | 2.5 | 4.1 | 8.9 | 18.2 | 50.5 |
| Ribose-5-Phosphate | 25.3 | 4.8 | 7.2 | 12.5 | 20.1 | 30.1 |
| Fructose-6-Phosphate | 40.1 | 8.2 | 11.5 | 15.3 | 14.7 | 10.2 |
| Lactate | 65.7 | 15.3 | 10.8 | 8.2 | - | - |
This table presents hypothetical but realistic MID data to illustrate the expected labeling patterns in key metabolites after labeling with uniformly labeled ¹³C-ribitol. M+n represents the mass isotopologue with 'n' ¹³C atoms. This data would be used for metabolic flux analysis.
Interpretation of Mass Isotopomer Distributions
The MIDs of downstream metabolites provide a wealth of information about pathway activity. For example, the high enrichment of ¹³C in ribitol-5-phosphate (Table 2) indicates efficient uptake and phosphorylation of the labeled ribitol. The progressive dilution of the label in downstream metabolites of the PPP and glycolysis reflects the mixing of the labeled carbons with unlabeled carbon sources, such as glucose from the medium. By fitting these MIDs to a metabolic model, it is possible to calculate the relative fluxes through different pathways.
Conclusion
Stable isotope labeling with ¹³C-ribitol is a powerful and versatile technique for dissecting the complexities of ribitol metabolism. The detailed protocols and illustrative data presented in this guide provide a solid foundation for researchers to design and execute their own tracing experiments. By combining these experimental approaches with sophisticated analytical techniques and computational modeling, the scientific community can continue to unravel the critical roles of ribitol in human health and disease, paving the way for the development of novel therapeutic strategies for conditions such as dystroglycanopathies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. benchchem.com [benchchem.com]
Role of Ribitol-1-13C in studying nucleotide biosynthesis.
An In-depth Technical Guide on the Role of Ribitol-1-¹³C in Studying Nucleotide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide metabolism is a cornerstone of cellular physiology, providing the essential building blocks for DNA and RNA synthesis, energy currency, and signaling molecules.[1] The de novo and salvage pathways that govern nucleotide production are tightly regulated to meet the cell's needs.[2][3] A critical precursor for nucleotide synthesis is 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate (R5P) generated by the Pentose Phosphate Pathway (PPP).[1][4]
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[5][6] By introducing a substrate labeled with a heavy isotope like carbon-13 (¹³C), researchers can track the journey of carbon atoms through complex biochemical networks, a method known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[7][8] Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter the non-oxidative branch of the PPP.[5][9] This makes ¹³C-labeled ribitol, specifically Ribitol-1-¹³C, a valuable and specialized tracer for investigating the flux of carbon into the R5P pool and, consequently, into nucleotide biosynthesis.[5][10] This guide provides a comprehensive overview of the principles, applications, and methodologies for using Ribitol-1-¹³C to study nucleotide metabolism.
Metabolic Pathway of Ribitol and its Link to Nucleotide Synthesis
Ribitol-1-¹³C serves as a precise probe for specific segments of central carbon metabolism. Upon cellular uptake, its metabolic journey towards nucleotide precursors involves several key steps:
-
Oxidation: Ribitol is first oxidized to D-ribulose.[5]
-
Phosphorylation: D-ribulose is then phosphorylated by a kinase to form D-ribulose-5-phosphate.[5]
-
Entry into the Pentose Phosphate Pathway: D-ribulose-5-phosphate is a central intermediate in the non-oxidative PPP.[5] It is epimerized to xylulose-5-phosphate or isomerized to ribose-5-phosphate (R5P).
-
PRPP Synthesis: R5P is the direct precursor for PRPP, synthesized by the enzyme PRPP synthetase.[1]
-
Nucleotide Synthesis: The ribose-5-phosphate moiety of PRPP is incorporated into both purine and pyrimidine nucleotides through de novo synthesis and salvage pathways.[1]
By using Ribitol-1-¹³C, the labeled carbon at the C1 position can be traced through these transformations into the ribose component of nucleotides, providing a direct measure of the flux from exogenous ribitol into the nucleotide pool.
Caption: Metabolic fate of Ribitol-1-¹³C into nucleotides.
Applications in Research and Drug Development
The use of Ribitol-1-¹³C as a tracer has several key applications:
-
Metabolic Flux Analysis of the PPP: It allows for precise tracing of carbon flow through the non-oxidative PPP, complementing data from more common glucose tracers.[7][9] This helps to understand the regulation and contribution of this pathway to cellular biosynthesis.[9]
-
Cancer Metabolism Research: Many cancer cells exhibit altered metabolic pathways, including the PPP, to support rapid proliferation.[11][12] Studies have shown that ribitol supplementation can enhance glycolysis and nucleotide synthesis in breast cancer cells.[10][13][14] Ribitol-1-¹³C can be used to quantify the flux from ribitol into these pathways, providing insights into metabolic reprogramming in cancer.[10]
-
Drug Discovery and Development: By understanding the metabolic pathways involving ribitol, novel drug targets can be identified.[11] Ribitol-1-¹³C labeling can be used to assess the on-target and off-target effects of drug candidates on nucleotide metabolism and the PPP.[10][15]
-
Investigating Inborn Errors of Metabolism: Deficiencies in PPP enzymes can lead to elevated ribitol levels.[10] Tracing studies with Ribitol-1-¹³C can help elucidate the metabolic consequences of these deficiencies.[10]
Quantitative Data Summary
Quantitative data from studies using ribitol highlight its significant impact on central carbon metabolism and nucleotide synthesis.
| Metabolite | Treatment | Fold Change vs. Control | Cell Type | Significance |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Ribitol | 2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased nucleotide synthesis intermediate[16] |
| Inosine | Ribitol | ~2.5-fold increase | Muscle Tissue (FKRP mutant mice) | Statistically Significant (p ≤ 0.05)[16] |
| Hypoxanthine | Ribitol | ~2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased purine metabolism[16] |
| Xanthine | Ribitol | ~2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased purine metabolism[16] |
| Glucogenic Amino Acids | Ribitol | Increased | Breast Cancer Cells | Enhanced gluconeogenesis[13] |
| Purines & Pyrimidines | Ribitol | Increased | Breast Cancer Cells | Enhanced nucleotide synthesis[13] |
Table 1: Changes in metabolite levels following ribitol treatment in various biological systems.
Experimental Protocols
A typical ¹³C metabolic flux analysis experiment using Ribitol-1-¹³C involves several stages. The following is a generalized protocol based on standard ¹³C-MFA procedures.[7][11]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Ensure all replicates are seeded at the same density.[11][17]
-
Media Preparation: Prepare a labeling medium by supplementing a defined culture medium with a known concentration of Ribitol-1-¹³C (e.g., 10 mM). The standard, unlabeled carbon sources that would interfere with tracing should be omitted or their concentrations known.[11]
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[7][11]
-
Add the pre-warmed Ribitol-1-¹³C labeling medium to the cells.[7]
-
Incubate the cells for a predetermined duration to approach an isotopic steady state. This time can vary (e.g., 2, 6, 12, 24 hours) and may need to be determined empirically for the specific cell line and pathway of interest.[7][11][17]
-
Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity instantly, preserving the isotopic labeling pattern of the metabolites.
-
Quenching:
-
Extraction:
-
Scrape the cells from the surface in the presence of the cold extraction solvent.[11]
-
Transfer the cell lysate into a microcentrifuge tube.[11]
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.[17]
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant under vacuum or nitrogen stream. The dried extract can be stored at -80°C until analysis.[17]
-
Caption: General experimental workflow for ¹³C-MFA.[7]
Analytical Measurement and Data Analysis
The isotopic enrichment in metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]
-
Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried metabolite extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Measure the mass isotopomer distributions (MIDs) for key metabolites, such as ribose-5-phosphate, PRPP, and the ribose moiety of nucleotides. The MID is the relative abundance of molecules with different numbers of ¹³C atoms.
-
-
Data Correction and Flux Calculation:
-
The raw MID data must be corrected for the natural abundance of ¹³C (~1.1%).[17] Algorithms and software are available for this correction.[17]
-
The corrected MIDs are then used in computational models (e.g., using software like INCA or Metran) to estimate intracellular metabolic fluxes that best fit the observed labeling patterns.[7]
-
Conclusion
Ribitol-1-¹³C is a specialized and powerful isotopic tracer for dissecting the metabolic pathways leading to nucleotide biosynthesis. By providing a direct entry point into the non-oxidative branch of the Pentose Phosphate Pathway, it offers a unique advantage for quantifying the flux towards ribose-5-phosphate, the essential precursor for nucleotides.[5][9] The detailed protocols and applications outlined in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage Ribitol-1-¹³C in their studies of cellular metabolism, ultimately aiding in the understanding of disease and the development of novel therapeutics.
References
- 1. Nucleotide Metabolism - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Investigating Central Carbon Metabolism with Ribitol-1-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Ribitol-1-¹³C as a stable isotope tracer for investigating central carbon metabolism, with a particular focus on the pentose phosphate pathway (PPP). This document outlines the underlying principles, detailed experimental protocols, data analysis strategies, and the expected metabolic fate of the ¹³C label. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to employ stable isotope-labeled compounds to elucidate metabolic pathways and quantify metabolic fluxes.
Introduction to ¹³C-Metabolic Flux Analysis with Ribitol-1-¹³C
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[1] The distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data is then integrated into computational models to estimate intracellular metabolic fluxes.[2]
Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter central carbon metabolism, primarily through the pentose phosphate pathway.[3] Ribitol-1-¹³C, with a heavy carbon isotope at the C1 position, serves as a tracer to probe the dynamics of the PPP and its interplay with glycolysis and the tricarboxylic acid (TCA) cycle.[1][4]
The primary advantage of using Ribitol-1-¹³C is its potential to provide specific insights into the non-oxidative branch of the PPP, complementing data obtained from more traditional glucose tracers.[2] Upon entering the cell, ribitol is first oxidized to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, a key intermediate in the PPP.[1] The ¹³C label from Ribitol-1-¹³C can then be traced through the carbon-shuffling reactions of the non-oxidative PPP, providing valuable information on the activity of enzymes like transketolase and transaldolase.[5]
Data Presentation: Illustrative Mass Isotopomer Distributions
While the direct use of Ribitol-1-¹³C is a novel approach with limited specific published mass isotopomer distribution (MID) data, the following table presents hypothetical quantitative data from a labeling experiment in a cancer cell line. This illustrates the expected MIDs for key metabolites in the pentose phosphate pathway and glycolysis following incubation with Ribitol-1-¹³C. The data is presented as the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.), corrected for natural ¹³C abundance.
| Metabolite | Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated | p-value |
| Ribose-5-phosphate | M+0 | 65.2 ± 3.5 | 78.9 ± 4.1 | <0.01 |
| M+1 | 30.5 ± 2.8 | 18.3 ± 2.2 | <0.01 | |
| M+2 | 3.1 ± 0.5 | 2.0 ± 0.4 | n.s. | |
| M+3 | 1.2 ± 0.3 | 0.8 ± 0.3 | n.s. | |
| Sedoheptulose-7-phosphate | M+0 | 72.8 ± 4.1 | 85.4 ± 3.8 | <0.01 |
| M+1 | 25.1 ± 4.3 | 13.5 ± 4.1 | <0.05 | |
| M+2 | 2.1 ± 0.9 | 1.1 ± 0.8 | n.s. | |
| Fructose-6-phosphate | M+0 | 78.9 ± 5.2 | 88.1 ± 4.5 | <0.05 |
| M+1 | 18.3 ± 3.2 | 10.6 ± 3.1 | <0.05 | |
| M+2 | 2.8 ± 0.7 | 1.3 ± 0.9 | n.s. |
Data are presented as mean ± standard deviation for n=3 biological replicates and are hypothetical to illustrate expected trends. M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, or more ¹³C atoms, respectively. "n.s." indicates a non-significant difference.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Ribitol-1-¹³C for metabolic analysis.
¹³C Labeling in Cell Culture
This protocol outlines the general steps for conducting a stable isotope labeling experiment in cultured mammalian cells.
Materials:
-
Cells of interest
-
Standard cell culture medium and supplements
-
Ribitol-1-¹³C
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Culture vessels (e.g., 6-well plates, 10 cm dishes)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding and Growth: Seed cells in the desired culture vessels and culture in their standard growth medium until they reach the desired confluency (typically 50-80%). Ensure the cells are in the exponential growth phase.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the culture medium with the desired concentration of Ribitol-1-¹³C. The optimal concentration should be determined empirically for each cell line.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed Ribitol-1-¹³C labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The time required to reach isotopic steady state will vary depending on the cell type and pathways of interest and may need to be determined empirically through a time-course experiment.[2]
-
-
Metabolic Quenching: To halt all enzymatic activity instantly, rapidly quench the metabolism. For adherent cells, this can be achieved by aspirating the medium and immediately adding liquid nitrogen or an ice-cold quenching solution (e.g., 80% methanol).[4]
Metabolite Extraction
This protocol describes the extraction of polar metabolites from cultured cells.
Materials:
-
Quenched cell culture plates
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Cell Lysis and Extraction:
-
Add ice-cold extraction solvent to the quenched cells in the culture vessel.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Incubate the tubes on ice or at -20°C for at least 20 minutes to ensure complete extraction and protein precipitation.[6]
-
-
Sample Collection:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new clean tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Sample Analysis by GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., Methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS)
-
GC-MS system
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of MTBSTFA with 1% TBDMS and incubate at 60°C for 60 minutes.[1]
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS vial.
-
Inject the sample into the GC-MS system.
-
Set the oven program (e.g., start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes).[2]
-
Acquire data in full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions.[2]
-
-
Data Analysis:
-
Integrate the peak areas for all relevant mass isotopomers.
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other isotopes.[2]
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic fate of Ribitol-1-¹³C and the general workflow for a ¹³C-MFA experiment.
Caption: Hypothetical metabolic fate of Ribitol-1-¹³C in central carbon metabolism.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Logical relationship of Ribitol-1-¹³C tracing to metabolic flux data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ribitol-1-13C Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The study of ribitol metabolism is of growing interest in various research fields, including cancer metabolism and metabolic disorders. Ribitol-1-13C is a stable isotope-labeled form of ribitol that serves as a powerful tracer to investigate the dynamics of ribitol metabolism and its contribution to interconnected metabolic pathways within a cellular context.
By introducing this compound into cell culture, researchers can track the incorporation of the 13C label into downstream metabolites. This allows for the quantitative assessment of metabolic fluxes, providing a dynamic view of cellular metabolism. This technique is invaluable for understanding metabolic reprogramming in disease states, identifying novel drug targets, and assessing the on-target and off-target effects of drug candidates on cellular metabolism.
Principle of this compound Labeling
The fundamental principle of this compound labeling involves the introduction of a "heavy" carbon isotope at the first carbon position of the ribitol molecule. When cells in culture are supplied with this compound, they take it up and metabolize it through their endogenous enzymatic machinery. The 13C label is retained in the carbon backbone of downstream metabolites. The mass shift created by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled metabolite pools using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise tracing of ribitol's metabolic fate and the elucidation of its contribution to pathways like the pentose phosphate pathway and nucleotide synthesis.
Data Presentation
The analysis of this compound labeling experiments typically involves the determination of the mass isotopomer distribution (MID) of key metabolites. The MID describes the fractional abundance of each mass isotopologue of a metabolite. The following table presents example data from a hypothetical this compound labeling experiment in a cancer cell line, comparing a control group to a group treated with a drug targeting the pentose phosphate pathway. The flux values are normalized to the glucose uptake rate.
| Metabolite | Mass Isotopologue | Control (Normalized Flux) | Drug-Treated (Normalized Flux) |
| Ribitol-5-Phosphate | M+1 | 0.95 | 0.92 |
| M+0 | 0.05 | 0.08 | |
| Ribulose-5-Phosphate | M+1 | 0.88 | 0.45 |
| M+0 | 0.12 | 0.55 | |
| Sedoheptulose-7-Phosphate | M+1 | 0.75 | 0.35 |
| M+0 | 0.25 | 0.65 | |
| Erythrose-4-Phosphate | M+1 | 0.68 | 0.31 |
| M+0 | 0.32 | 0.69 | |
| Fructose-6-Phosphate | M+1 | 0.55 | 0.25 |
| M+0 | 0.45 | 0.75 | |
| Glyceraldehyde-3-Phosphate | M+1 | 0.53 | 0.24 |
| M+0 | 0.47 | 0.76 |
Experimental Protocols
The following section provides detailed methodologies for performing a this compound labeling experiment in a cell culture setting.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cultured mammalian cells with this compound for metabolic analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase (typically 50-80% confluency) at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound. A typical starting concentration is in the range of 1-10 mM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental goals. A control group with unlabeled ribitol should be included.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with sterile, pre-warmed PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of this compound. The labeling time can range from a few hours to over 24 hours, depending on the metabolic rates of the cell line and the pathways of interest. Time-course experiments are recommended to determine the optimal labeling duration to reach isotopic steady state.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: After the labeling period, rapidly quench metabolic activity by placing the culture vessel on ice. Aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold PBS to remove any residual labeled medium.
-
Extraction: Add a sufficient volume of ice-cold extraction solvent to the cells.
-
Cell Lysis: Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. The metabolite extract can be stored at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
Objective: To analyze the incorporation of 13C into metabolites using mass spectrometry.
Materials:
-
Vacuum concentrator (e.g., SpeedVac)
-
Reconstitution solvent compatible with the analytical platform (e.g., 50% acetonitrile in water for LC-MS)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Solvent Evaporation: Evaporate the extraction solvent from the metabolite samples using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent appropriate for the analytical platform.
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable chromatographic separation method.
-
Data Acquisition: Monitor the mass isotopologue distribution of ribitol and its downstream metabolites to determine the extent of 13C incorporation.
-
Data Correction: Correct the raw mass isotopomer distribution data for the natural abundance of 13C to accurately determine the true incorporation of the tracer.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the entry of this compound into the Pentose Phosphate Pathway.
Application Notes and Protocols for LC-MS/MS Detection of Ribitol-1-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds such as Ribitol-1-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter central carbon metabolism, particularly influencing the Pentose Phosphate Pathway (PPP).[1] The PPP is a critical metabolic route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[2] By tracing the metabolic fate of the 13C label from this compound, researchers can gain detailed insights into the dynamics of the PPP and interconnected pathways, which is invaluable for understanding metabolic reprogramming in diseases like cancer and for the development of novel therapeutics.[1][3]
This document provides detailed protocols for an LC-MS/MS method to detect and quantify metabolites labeled with this compound, along with data presentation formats and visualizations to aid in the interpretation of results.
Metabolic Pathway of this compound
Ribitol enters the cell and can be phosphorylated to ribitol-5-phosphate. Subsequently, it can be oxidized to ribulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway. The 1-13C label on ribitol can be traced as it is incorporated into various downstream metabolites, allowing for the analysis of pathway activity.
Experimental Protocols
A general workflow for conducting a this compound labeling experiment involves cell culture and labeling, metabolite extraction, and subsequent LC-MS/MS analysis.
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to mid-log phase in standard growth medium.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum to minimize interference from unlabeled sources.[4]
-
Isotope Labeling:
-
Remove the standard growth medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time can range from minutes to over 24 hours depending on the metabolic rates of the pathways under investigation.
-
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity, aspirate the labeling medium and immediately add an ice-cold quenching solution, such as 80% methanol.
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. The metabolite extract can be stored at -80°C until analysis.
-
LC-MS/MS Analysis
For the analysis of polar metabolites like ribitol and its phosphorylated derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method.[1][5]
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Imtakt Unison UK-Amino HT, 2 x 150 mm, 3μm or similar HILIC column |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Flow Rate | 0.2 mL/min |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| MS System | AB SCIEX TRIPLE QUAD 5500 or equivalent |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -4500 V |
| Ion Source Temp. | 350°C |
Table 2: MRM Transitions for this compound and Potential Downstream Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 153.1 | 90.0 |
| Ribitol-5-phosphate (M+1) | 232.0 | 97.0 |
| Ribulose-5-phosphate (M+1) | 230.0 | 97.0 |
| Ribose-5-phosphate (M+1) | 230.0 | 97.0 |
Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used. The precursor ion for this compound is based on the [M-H]- adduct, while the phosphorylated metabolites are based on their respective [M-H]- adducts.
Data Presentation
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of metabolites. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. It is crucial to correct the raw mass spectrometry data for the natural abundance of 13C to accurately determine the incorporation of the label from the tracer.[6]
Quantitative Data Summary
The following table presents hypothetical MID data from a this compound labeling experiment in a cancer cell line, comparing a control group with a group treated with a drug targeting the PPP.
Table 3: Mass Isotopomer Distribution of Key PPP-Related Metabolites after Labeling with this compound
| Metabolite | Isotopologue | Control (% Abundance) | Drug-Treated (% Abundance) |
| Ribitol | M+0 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| M+1 | 97.5 ± 0.5 | 96.9 ± 0.6 | |
| Ribitol-5-phosphate | M+0 | 15.2 ± 2.1 | 45.8 ± 3.5 |
| M+1 | 84.8 ± 2.1 | 54.2 ± 3.5 | |
| Ribose-5-phosphate | M+0 | 65.7 ± 4.3 | 85.1 ± 3.9 |
| M+1 | 34.3 ± 4.3 | 14.9 ± 3.9 | |
| Sedoheptulose-7-phosphate | M+0 | 78.9 ± 5.2 | 90.3 ± 4.1 |
| M+1 | 21.1 ± 5.2 | 9.7 ± 4.1 |
Data are presented as mean ± standard deviation for n=3 biological replicates. M+0 represents the unlabeled metabolite, while M+1 represents the metabolite with one 13C atom incorporated from this compound.
Conclusion
The use of this compound as a metabolic tracer, coupled with a robust LC-MS/MS method, provides a powerful approach to investigate the dynamics of the pentose phosphate pathway and its connections to other central metabolic routes. The protocols and data frameworks presented here serve as a comprehensive guide for researchers to design, execute, and interpret stable isotope tracing experiments. By carefully optimizing experimental conditions and employing sensitive analytical techniques, investigators can gain valuable insights into the metabolic reprogramming that characterizes various physiological and pathological states, ultimately aiding in the discovery and development of new therapeutic strategies.
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scite.ai [scite.ai]
- 4. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of Ribitol-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Ribitol-1-¹³C using gas chromatography-mass spectrometry (GC-MS). This document outlines the principles of the methodology, detailed experimental protocols, and data interpretation for the accurate quantification and metabolic tracing of this stable isotope-labeled compound.
Introduction
Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for producing NADPH and precursors for nucleotide biosynthesis.[1][2][3] The stable isotope-labeled variant, Ribitol-1-¹³C, serves as a valuable tracer in metabolic flux analysis to investigate cellular metabolism.[4] Its analysis by GC-MS is a powerful technique for tracking its incorporation into various metabolic pathways, providing insights into cellular physiology in health and disease.[5]
Due to its polar nature and low volatility, ribitol requires chemical derivatization to be amenable to GC-MS analysis.[1][6][7] The most common and effective method is trimethylsilylation (TMS), which replaces the active hydrogens on the hydroxyl groups with TMS groups, thereby increasing its volatility and thermal stability.[5] For quantitative analysis, the principle of stable isotope dilution mass spectrometry is employed, often using a different isotopologue of ribitol as an internal standard to ensure high accuracy and precision.[1][8]
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of the ¹³C label from Ribitol-1-¹³C through the pentose phosphate pathway and connected metabolic networks.[2][9]
-
Drug Development: Assessing the impact of therapeutic agents on cellular metabolism by monitoring changes in ribitol metabolism and PPP activity.[2]
-
Biomarker Discovery: Investigating the role of ribitol and the PPP in various diseases, including cancer and metabolic disorders.[10]
Experimental Protocols
A detailed protocol for the quantitative analysis of Ribitol-1-¹³C in biological samples using GC-MS is provided below. This protocol includes metabolite extraction, derivatization, and the instrumental parameters for the GC-MS analysis.
I. Metabolite Extraction from Cell Culture
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of Ribitol-1-¹³C and incubate for a duration sufficient to approach isotopic steady state.[9]
-
Quenching Metabolism: Rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Add a pre-chilled (-80°C) extraction solvent, such as an 80:20 methanol:water mixture, to quench all enzymatic activity.[4][5]
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.[9]
-
Protein Precipitation: Vortex the tube vigorously and incubate at -20°C for at least one hour to precipitate proteins.[9]
-
Sample Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.[4][9]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as uniformly labeled ¹³C-Ribitol, to the metabolite extract.[11]
-
Drying: Dry the samples completely under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.[9][11]
II. Derivatization for GC-MS Analysis
This two-step derivatization protocol involves methoximation followed by trimethylsilylation to produce volatile and thermally stable ribitol derivatives.[5][12]
-
Methoxyamination:
-
To the dried metabolite extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[5]
-
Vortex thoroughly to dissolve the pellet.
-
Incubate the mixture at 37°C for 90 minutes with shaking (e.g., 1200 rpm in a thermomixer).[12] This step protects aldehyde and keto groups and reduces the number of isomeric peaks.[6][12]
-
-
Trimethylsilylation (TMS):
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.[5]
-
Vortex and incubate at 60°C for 30 minutes.[5] This step replaces the active hydrogens on hydroxyl groups with TMS groups.[12]
-
After incubation, cool the samples to room temperature before transferring them to GC-MS vials for analysis.[9]
-
III. GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 230°C |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9] |
| Monitored Ions (TMS-derivatized) | For unlabeled ribitol, characteristic ions include m/z 73, 147, 217, 307, and 319. For Ribitol-1-¹³C, the corresponding isotopologue ions would be monitored, taking into account the mass shift due to the ¹³C label.[11] |
Data Presentation and Analysis
Quantitative analysis is achieved by comparing the peak area of the Ribitol-1-¹³C to that of the internal standard. The concentration of Ribitol-1-¹³C in the original sample is calculated based on the peak area ratio and the known concentration of the added internal standard.[11]
Example Quantitative Data
The following table presents hypothetical quantitative data from a cell culture experiment tracing the uptake of Ribitol-1-¹³C over time.
| Time Point (hours) | Ribitol-1-¹³C Concentration (µM) | Standard Deviation |
| 0 | 0.00 | 0.00 |
| 1 | 15.23 | 1.34 |
| 4 | 48.76 | 3.98 |
| 12 | 89.12 | 6.55 |
| 24 | 95.67 | 7.12 |
Visualizations
Metabolic Pathway of Ribitol
The diagram below illustrates the entry of Ribitol into the Pentose Phosphate Pathway.
Caption: Entry of Ribitol-1-¹³C into the Pentose Phosphate Pathway.
Experimental Workflow
The following diagram outlines the major steps in the GC-MS analysis of Ribitol-1-¹³C.
Caption: Workflow for the GC-MS analysis of Ribitol-1-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Quantifying Metabolic Flux with Ribitol-1-13C and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Metabolic flux analysis using stable isotope tracers is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell.[1] While uniformly labeled or specifically labeled glucose tracers are commonly employed to probe central carbon metabolism, there is a growing interest in alternative tracers that provide unique insights into specific pathways.[2][3] Ribitol-1-13C, a singly labeled five-carbon sugar alcohol, emerges as a valuable tool for investigating the pentose phosphate pathway (PPP) and related metabolic activities.
Ribitol can be taken up by cells and phosphorylated to ribitol-5-phosphate, which subsequently enters the non-oxidative branch of the PPP.[2][3] By tracing the fate of the 13C label from this compound, researchers can gain a deeper understanding of the dynamics of the PPP, nucleotide biosynthesis, and other interconnected pathways. This is particularly relevant in fields such as oncology, immunology, and neurodegenerative disease research, where alterations in PPP flux are frequently observed.
This document provides a detailed protocol for utilizing this compound in metabolic flux studies, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Principle
The fundamental principle of using this compound as a tracer lies in its ability to introduce a "heavy" carbon isotope at a specific position in the ribitol molecule.[4] When cells are cultured in a medium containing this compound, they internalize and metabolize it. The 13C label is incorporated into downstream metabolites, leading to a predictable mass shift. Mass spectrometry (MS) is then used to detect and quantify the relative abundance of these labeled (M+1) and unlabeled (M+0) isotopologues. The resulting mass isotopomer distributions (MIDs) provide a quantitative measure of the contribution of this compound to various metabolic pools, allowing for the calculation of metabolic fluxes. Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate flux analysis.[4]
Experimental Protocols
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Consistent seeding density across all replicates is critical to minimize metabolic variability.[4]
-
Preparation of Labeling Medium: Prepare a custom cell culture medium containing this compound. The recommended starting concentration of this compound is between 100 µM and 1 mM, which should be optimized for the specific cell line and experimental goals.[2] To minimize isotopic dilution from other carbon sources, it is advisable to use a base medium with low glucose and supplement it with dialyzed fetal bovine serum.
-
Isotope Labeling:
-
On the day of the experiment, aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the turnover rates of the metabolites of interest.[4]
-
II. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the in-vivo metabolic state, rapidly quench the cells.
-
Cell Lysis and Extraction:
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites.[4]
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until mass spectrometry analysis.
-
III. Sample Preparation for GC-MS Analysis (Derivatization)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugar phosphates require derivatization to increase their volatility.
-
Methoxyamination:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.[5]
-
-
Silylation:
-
Final Preparation:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
IV. Mass Spectrometry Analysis
The following are general guidelines for GC-MS and LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[5]
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[7]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]
-
Acquisition Mode: Use full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.[7]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS can be used for the analysis of underivatized metabolites.
-
Liquid Chromatograph: A system capable of reproducible gradients at low flow rates.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like ribitol and its phosphorylated derivatives.[8]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier such as ammonium hydroxide or formic acid.[8]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[9]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for phosphorylated intermediates.
-
Acquisition Mode: Acquire full scan data (MS1) to identify precursor ions and use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment precursor ions for structural confirmation and enhanced specificity.[9]
Data Presentation and Analysis
Quantitative Data Summary
The primary quantitative data from a this compound tracing experiment is the mass isotopomer distribution (MID) of key metabolites. The data should be presented in a clear, tabular format. Below is a hypothetical example of MIDs for several metabolites in the pentose phosphate pathway and glycolysis following labeling with this compound.
| Metabolite | M+0 (Unlabeled) | M+1 (Singly Labeled) |
| Ribitol-5-phosphate | 30% | 70% |
| Ribulose-5-phosphate | 35% | 65% |
| Xylulose-5-phosphate | 40% | 60% |
| Ribose-5-phosphate | 42% | 58% |
| Sedoheptulose-7-phosphate | 85% | 15% |
| Fructose-6-phosphate | 90% | 10% |
| Glyceraldehyde-3-phosphate | 92% | 8% |
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites.
Data Analysis Workflow
-
Peak Identification and Integration: Identify metabolite peaks based on their retention times and mass spectra by comparing them to a standard library. Integrate the peak areas for all relevant mass isotopomers.[7]
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of 13C and other isotopes.
-
Metabolic Flux Calculation: Use specialized software for 13C-Metabolic Flux Analysis (e.g., INCA, Metran) to estimate metabolic fluxes. This is achieved by fitting the corrected MIDs to a metabolic model of the cell.[7]
Visualizations
Caption: Metabolic fate of this compound.
Caption: General experimental workflow for 13C-MFA.
Caption: Data analysis pipeline for 13C-MFA.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Ribitol-1-13C as an Internal Standard for Quantitative Metabolomics
Introduction
In the field of quantitative metabolomics, accurate and precise measurement of metabolite concentrations is paramount. Isotope dilution mass spectrometry (IDMS) is a gold standard technique that utilizes stable isotope-labeled compounds as internal standards to correct for variations during sample preparation and analysis.[1] Ribitol-1-13C, a stable isotope-labeled version of the five-carbon sugar alcohol ribitol, serves as an ideal internal standard for the quantification of endogenous ribitol and other related metabolites. Its use is particularly critical in studies where ribitol itself is a key analyte, for instance, in research related to the pentose phosphate pathway (PPP), cancer metabolism, and inborn errors of metabolism.[2][3][4]
The principle behind using this compound is that it is chemically identical to its unlabeled counterpart, ensuring it behaves similarly throughout extraction, derivatization, and chromatographic separation.[1] However, its increased mass due to the 13C isotope allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the endogenous analyte to the labeled standard can be used for precise quantification, effectively mitigating errors introduced by matrix effects and sample processing inconsistencies.[2][5]
Key Applications
-
Metabolic Flux Analysis: Tracing the 13C label from this compound through metabolic pathways, such as the pentose phosphate pathway, allows for the quantification of metabolic fluxes.[3][6]
-
Cancer Metabolism Research: Investigating the altered metabolic pathways in cancer cells, where ribitol has been shown to influence glycolysis and nucleotide synthesis.[4][7]
-
Drug Development: Assessing the on-target effects of drugs that modulate metabolic pathways by monitoring changes in metabolite labeling patterns.[4]
-
Clinical Metabolomics: Accurate quantification of ribitol and other metabolites in biological fluids for biomarker discovery and diagnostics.[5]
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The following tables summarize the comparative performance of analytical methods and the impact of internal standards on data quality.
Table 1: Comparison of Analytical Methods for Ribitol Quantification
| Feature | LC-MS/MS with this compound IS | GC-MS | HPLC-RID |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification using a stable isotope-labeled internal standard.[2] | Separation of volatile derivatives by gas chromatography followed by mass-based detection.[2] | Separation by liquid chromatography with detection based on changes in the refractive index of the mobile phase.[2] |
| Specificity | Very High | High | Moderate |
| Sensitivity | High (ng/mL levels)[2] | High | Low (µg/mL to mg/mL levels)[2] |
| Throughput | High | Moderate | Moderate to High |
| Sample Preparation | Relatively simple extraction.[2] | Derivatization required to increase volatility.[2][8] | Minimal, but sensitive to matrix components.[2] |
| Matrix Effects | Significant, but effectively corrected by co-eluting 13C-labeled internal standard.[2][5] | Can be significant; requires careful method development.[2] | Highly susceptible to matrix components that alter refractive index.[2] |
| Quantification | Highly accurate and precise due to isotope dilution.[2] | Good, but can be affected by derivatization efficiency. | Less precise compared to MS methods.[2] |
| Cost | High | Moderate | Low |
Table 2: Impact of Internal Standard on Analyte Recovery in LC-MS/MS
This table illustrates the effect of using a fully 13C isotope-labeled internal standard on the quantification of a mycotoxin, deoxynivalenol (DON), in different matrices, demonstrating the power of this approach which is directly applicable to this compound.
| Matrix | Apparent Recovery of DON (without IS) | Recovery of DON (with 13C-labeled IS) |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| Data adapted from a study on deoxynivalenol, which demonstrates the principle of using a stable isotope-labeled internal standard.[9] |
Experimental Protocols
Here we provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.
Protocol 1: Quantitative Analysis of Ribitol using GC-MS with this compound Internal Standard
This protocol is suitable for the analysis of polar metabolites, including ribitol, in biological samples such as cell pellets or tissues.
1. Sample Preparation and Extraction
-
Weigh approximately 50-100 mg of the biological sample into a 2 mL microcentrifuge tube and keep it frozen in liquid nitrogen.[10]
-
Add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL stock solution) to each sample.[1]
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).[1]
-
Vortex the mixture vigorously for 30 seconds and incubate on ice for 15 minutes, with intermittent vortexing.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Add 300 µL of chloroform and 300 µL of water to induce phase separation.[1]
-
Vortex and centrifuge at 2,000 x g for 5 minutes.[1]
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new tube.[1]
-
Dry the aqueous phase completely using a vacuum concentrator.[1]
2. Derivatization
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[1]
-
Vortex and incubate at 30°C for 90 minutes with shaking.[1]
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Vortex and incubate at 37°C for 30 minutes.[1]
-
Centrifuge briefly and transfer the derivatized sample to a GC-MS vial.
3. GC-MS Instrumental Analysis
-
GC System: Agilent 7890B GC or equivalent.[1]
-
MS System: Agilent 5977A MSD or equivalent.[1]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[1]
-
Injection Volume: 1 µL in splitless mode.[10]
-
Inlet Temperature: 250°C.[1]
-
Oven Program: Initial temperature 70°C, hold for 1 min; ramp at 10°C/min to 310°C; hold for 10 min.[1]
-
MS Source Temperature: 230°C.[1]
-
MS Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized ribitol and this compound. The m/z of the corresponding fragment for this compound will have a +1 shift if it contains the C-1 position.
Protocol 2: Quantitative Analysis of Ribitol using LC-MS/MS with this compound Internal Standard
This protocol is highly suitable for high-throughput analysis of ribitol in complex biological matrices like plasma or tissue homogenates.
1. Sample Preparation and Extraction
-
To 100 µL of plasma or tissue homogenate, add 10 µL of this compound internal standard solution. The concentration should be optimized based on the expected endogenous levels of ribitol.[2]
-
Precipitate proteins by adding 400 µL of ice-cold methanol.[2]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile).
2. LC-MS/MS Instrumental Analysis
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer (QqQ MS) is ideal for targeted quantification.[5]
-
Column: An Atlantis Premier BEH Z-HILIC column (2.1 × 150 mm, 1.7 µm particles) or similar is suitable for separating polar metabolites.[5]
-
Mobile Phase: A gradient of water and acetonitrile with ammonium acetate is commonly used.[5]
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, to be optimized for ribitol.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous ribitol and the this compound internal standard. The precursor and product ions for this compound will be shifted by +1 Da compared to unlabeled ribitol.
Visualizations
Caption: Workflow for quantitative metabolomics using this compound.
Caption: Simplified overview of Ribitol's entry into the Pentose Phosphate Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
Application Notes and Protocols for Ribitol-1-13C Flux Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for metabolic flux analysis (MFA) using Ribitol-1-13C as a tracer. Accurate sample preparation is critical for obtaining high-quality data to quantify the rates of metabolic reactions. The following protocols are based on established methodologies for ¹³C-MFA and are tailored for studies involving ribitol, a key intermediate in the pentose phosphate pathway (PPP).[1][2]
Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions.[1][3] The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[1][2] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes.[1][3]
Ribitol, a five-carbon sugar alcohol, can be taken up by cells and phosphorylated to enter central carbon metabolism, making Ribitol-1-¹³C a useful tracer for investigating pathways such as the pentose phosphate pathway.[2]
Experimental Workflow Overview
The general workflow for a ¹³C-MFA experiment using Ribitol-1-¹³C involves several key steps: cell culture and isotope labeling, rapid quenching of metabolic activity, extraction of intracellular metabolites, derivatization of metabolites for analysis, and finally, analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the steps for culturing cells and introducing the ¹³C-labeled ribitol.
Materials:
-
Cells of interest
-
Standard growth medium
-
Labeling medium (base medium supplemented with Ribitol-1-¹³C)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and culture in standard growth medium for 24 hours to allow for attachment and recovery.[1]
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with a known concentration of Ribitol-1-¹³C (e.g., 10 mM). Ensure other necessary nutrients are included, such as dialyzed fetal bovine serum, to prevent interference from unlabeled sources.[1]
-
Isotope Labeling:
-
Remove the standard growth medium from the cells.[1]
-
Wash the cells once with PBS.[1]
-
Add the pre-warmed labeling medium to the cells.[1]
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the tracer and to reach an isotopic steady state. The required incubation time will vary depending on the cell type and the specific metabolic pathways being investigated and may need to be determined empirically.[1][4]
-
Protocol 2: Quenching and Metabolite Extraction
This protocol describes the critical steps of rapidly halting metabolic activity and extracting intracellular metabolites. The choice of quenching method is crucial to prevent leakage of intracellular metabolites and to accurately capture the metabolic state at the time of sampling.[5][6][7]
Quenching Solutions:
-
Option 1 (Recommended): Ice-cold 80% methanol.[1]
-
Option 2: 60% methanol supplemented with 0.85% ammonium bicarbonate at -40°C.[8]
-
Option 3: Rapid liquid nitrogen quenching followed by freeze-drying.[9]
Extraction Solvents:
-
Cold solvent mixtures are typically used. For example, a mixture of 80% methanol can be used for both quenching and extraction.[1][4]
Procedure:
-
Quenching Metabolism:
-
Cell Lysis and Extraction:
-
Sample Collection:
| Parameter | Condition | Purpose | Reference |
| Quenching Solution | 80% Methanol, ice-cold | Rapidly halts enzymatic activity | [1] |
| Incubation (Protein Precipitation) | -20°C for at least 1 hour | Precipitates proteins for removal | [1] |
| Centrifugation | 14,000 x g for 10 min at 4°C | Pellets cell debris and precipitated proteins | [1] |
| Storage | -80°C | Long-term stability of dried metabolite extracts | [1] |
Protocol 3: Sample Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like ribitol must be derivatized to increase their volatility.[1] A common and effective method is a two-step methoximation and silylation process.[1][10]
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)
Procedure:
-
Methoximation:
-
Silylation:
-
Sample Preparation for Injection:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.[1]
-
| Step | Reagent | Volume | Incubation Temperature | Incubation Time | Purpose |
| Methoximation | Methoxyamine HCl in Pyridine (20 mg/mL) | 50 µL | 30°C | 90 min | Protects carbonyl groups |
| Silylation | MTBSTFA + 1% TBDMS | 80 µL | 60°C | 60 min | Silylates hydroxyl and amine groups |
Protocol 4: GC-MS Analysis
This protocol provides a general guideline for the GC-MS analysis of derivatized metabolites. The specific parameters may need to be optimized for the instrument being used.
GC-MS Parameters:
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[1]
-
Acquisition Mode: Use full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.[1]
-
Peak Identification and Integration: Identify metabolite peaks based on their retention times and mass spectra by comparing them to a standard library. Integrate the peak areas for each mass isotopomer.[1]
Signaling Pathway Visualization
The following diagram illustrates the entry of ribitol into the pentose phosphate pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
Application Note: Tracing Central Carbon Metabolism with Ribitol-1-13C
Unraveling Pentose Phosphate Pathway Dynamics and Nucleotide Synthesis
Introduction
Ribitol, a five-carbon sugar alcohol, is a key metabolite that integrates into central carbon metabolism, primarily through the pentose phosphate pathway (PPP).[1][2][3] The PPP is a crucial metabolic route for generating NADPH, which provides reducing power for biosynthesis and cellular defense against oxidative stress, and for producing precursors for nucleotide and nucleic acid synthesis.[3][4] Stable isotope tracers, such as Ribitol-1-13C, are powerful tools for elucidating the metabolic fate of ribitol and quantifying its contribution to interconnected pathways.[5] By introducing a 13C label at the C1 position, researchers can trace the carbon atom as it is incorporated into various downstream metabolites, enabling detailed mapping of metabolic fluxes.[5][6] This application note provides detailed protocols for using this compound to analyze labeling patterns in polar metabolites, offering insights into cellular metabolism relevant to cancer research, metabolic disorders, and drug development.[1][2]
Principle of this compound Tracing
When cells are cultured in a medium containing this compound, the labeled ribitol is transported into the cell and enters the metabolic network. The 13C label at the C1 position acts as a tracer. Ribitol can be phosphorylated and then oxidized to enter the pentose phosphate pathway as ribulose-5-phosphate. The 13C label can then be tracked into key PPP intermediates, such as ribose-5-phosphate (a precursor for nucleotides), and glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[1] Analysis of the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry allows for the quantification of the contribution of ribitol to these pathways.[2]
Experimental Protocols
A successful this compound labeling experiment requires careful execution of cell culture, labeling, metabolite extraction, and analysis. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.
Cell Culture and Labeling
This protocol outlines the steps for labeling cultured mammalian cells with this compound.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and culture until they reach the desired confluency (typically 50-80% for exponential growth phase).[7]
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., ribose-free DMEM) with the desired concentration of this compound. The concentration may need to be optimized for the specific cell line.[2][7]
-
Labeling Initiation:
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.[2][5]
Metabolite Extraction
This protocol describes the quenching of metabolism and extraction of polar metabolites from cultured cells.
-
Quenching:
-
To halt metabolic activity, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.[7]
-
-
Extraction:
-
Add a sufficient volume of an ice-cold extraction solvent, such as 80% methanol, to the cells.[7]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Separation:
-
Sample Preparation for Analysis:
Mass Spectrometry Analysis
This section provides a general overview of the analysis of 13C-labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatographic Separation: Separate the extracted metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar metabolites.[8]
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer.[8] Acquire data in full scan mode to detect all ions and their isotopologues.
-
Data Processing:
-
Identify metabolites based on their accurate mass and retention time by comparing them to a library of standards.
-
Determine the mass isotopomer distribution (MID) for each identified metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[9]
-
Correct the raw MID data for the natural abundance of 13C and other heavy isotopes to accurately determine the extent of labeling from the this compound tracer.[9]
-
Data Presentation
Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide examples of how to summarize the fractional enrichment of key metabolites in the pentose phosphate pathway and glycolysis.
Table 1: Fractional 13C Enrichment in Pentose Phosphate Pathway Intermediates
| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-phosphate | 85.2 ± 3.1 | 5.3 ± 0.4 | 0.3 ± 0.1 | 0.0 | 0.0 |
| Ribulose-5-phosphate | 88.9 ± 2.8 | 4.9 ± 0.5 | 0.2 ± 0.1 | 0.0 | 0.0 |
| Xylulose-5-phosphate | 45.7 ± 2.2 | 30.1 ± 1.9 | 5.6 ± 0.7 | 0.4 ± 0.1 | 0.0 |
| Sedoheptulose-7-phosphate | 35.1 ± 1.8 | 25.8 ± 1.5 | 10.2 ± 1.1 | 2.1 ± 0.3 | 0.1 ± 0.0 |
Data are presented as mean ± standard deviation for n=3 biological replicates and represent hypothetical values after 24 hours of labeling with 10 mM this compound.
Table 2: Fractional 13C Enrichment in Glycolytic Intermediates
| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Fructose-6-phosphate | 20.5 ± 1.5 | 15.3 ± 1.1 | 3.1 ± 0.4 | 0.2 ± 0.0 | 0.0 | 0.0 |
| Glyceraldehyde-3-phosphate | 18.9 ± 1.3 | 2.5 ± 0.3 | 0.1 ± 0.0 | - | - | - |
| 3-Phosphoglycerate | 19.2 ± 1.4 | 2.6 ± 0.3 | 0.1 ± 0.0 | - | - | - |
| Pyruvate | 15.4 ± 1.2 | 1.8 ± 0.2 | 0.1 ± 0.0 | - | - | - |
Data are presented as mean ± standard deviation for n=3 biological replicates and represent hypothetical values after 24 hours of labeling with 10 mM this compound.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and metabolic pathways. The following diagrams were created using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Cancer Metabolism with Ribitol-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ribitol-1-13C, a stable isotope-labeled pentitol, for investigating cancer cell metabolism. By tracing the metabolic fate of this compound, researchers can elucidate the dynamics of the pentose phosphate pathway (PPP), its interplay with glycolysis and the tricarboxylic acid (TCA) cycle, and its contribution to nucleotide biosynthesis—a critical process for cancer cell proliferation.[1][2][3]
Introduction to Ribitol Metabolism in Cancer
Ribitol, a five-carbon sugar alcohol, enters central carbon metabolism and can significantly influence the metabolic landscape of cancer cells.[1] Studies have shown that ribitol supplementation in breast cancer cells can enhance glycolysis, increase the production of pyruvate and lactate, dysregulate the TCA cycle, and boost nucleotide biosynthesis.[4][5][6] This metabolic reprogramming highlights the potential of targeting ribitol metabolism in cancer therapy. This compound serves as a powerful tracer to dissect these metabolic alterations at the flux level.[7]
Principle of this compound Tracing
The core principle of using this compound is to introduce a "heavy" carbon isotope at a specific position in the ribitol molecule.[7] When cancer cells are cultured in a medium containing this compound, they metabolize it through their endogenous enzymatic machinery. The 13C label is retained in the carbon backbone of downstream metabolites. By using mass spectrometry (MS) to detect the mass shift caused by the 13C label, researchers can trace the path of the labeled carbon through various metabolic pathways.[8] This allows for the quantification of metabolic fluxes and a deeper understanding of pathway activities.[9]
Ribitol is anticipated to enter the pentose phosphate pathway (PPP) through the following steps:
-
Oxidation: Ribitol is oxidized to D-ribulose.
-
Phosphorylation: D-ribulose is phosphorylated to D-ribulose-5-phosphate, a key intermediate of the non-oxidative PPP.[1][10]
From D-ribulose-5-phosphate, the 13C label can be traced into various downstream metabolites, including intermediates of glycolysis, the TCA cycle, and the ribose component of nucleotides.[1]
Data Presentation: Quantitative Insights from Ribitol Supplementation
While specific flux data from this compound tracing in cancer cells is emerging, studies on unlabeled ribitol in MCF-7 breast cancer cells provide valuable insights into the expected metabolic reprogramming. The following table summarizes the observed changes in key metabolite levels after 72 hours of 10 mM ribitol treatment. This data can guide the design and interpretation of this compound tracing experiments.
| Metabolic Pathway | Metabolite | Fold Change vs. Control | Significance (p-value) | Reference |
| Glycolysis/PPP | Glucose 6-phosphate (G6P) | 1.86 | < 0.05 | [5] |
| Pyruvate | Increased | < 0.05 | [5] | |
| Lactate | Increased | < 0.05 | [5] | |
| TCA Cycle | Citrate | Decreased | < 0.05 | [5] |
| Succinate | Increased | < 0.05 | [5] | |
| Fumarate | Increased | < 0.05 | [5] | |
| Nucleotide Synthesis | 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increased | < 0.05 | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound.
Caption: General workflow for 13C-MFA.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (powder)
-
Base medium for labeling (e.g., DMEM without glucose and pyruvate)
-
Multi-well plates (e.g., 6-well)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a 6-well plate and culture in standard growth medium for 24 hours to allow for attachment and recovery.[8]
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound to a final concentration of 10 mM.[8] Add other necessary components like dialyzed FBS. Ensure the medium is sterile-filtered.
-
Isotope Labeling: a. Aspirate the standard growth medium from the cells. b. Wash the cells once with pre-warmed sterile PBS.[8] c. Add the pre-warmed this compound labeling medium to the cells.[8] d. Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be determined empirically (e.g., through a time-course experiment from 2 to 24 hours).
Protocol 2: Metabolite Extraction and Sample Preparation
Materials:
-
Ice-cold 80% Methanol (quenching and extraction solution)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching Metabolism: a. Place the 6-well plate on ice. b. Aspirate the labeling medium. c. Immediately add 1 mL of ice-cold 80% methanol to each well to halt all enzymatic activity.[8]
-
Cell Lysis and Extraction: a. Scrape the cells from the surface of the plate in the presence of the cold methanol.[10] b. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10] c. Vortex the tube vigorously. d. Incubate at -20°C for at least 1 hour to precipitate proteins.[8]
-
Sample Collection: a. Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8] b. Carefully collect the supernatant, which contains the polar metabolites.[8] c. Dry the supernatant using a vacuum concentrator.[8] d. Store the dried metabolite extracts at -80°C until analysis.[8]
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Analysis by LC-MS:
-
Reconstitution: Reconstitute the dried metabolites in an appropriate solvent compatible with the liquid chromatography method.[7]
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a suitable liquid chromatography system (e.g., HILIC for polar metabolites).
-
Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.
-
Data Analysis: a. Identify peaks corresponding to the metabolites of interest based on their accurate mass and retention time. b. Extract the mass isotopomer distributions (MIDs) for each metabolite. c. Correct the raw MIDs for the natural abundance of 13C.[8] d. Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic model of the cell and estimate the metabolic fluxes.[8]
Analysis by GC-MS (requires derivatization):
-
Derivatization: a. To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.[8] b. Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups.[8]
-
Instrumentation and Data Analysis: Follow similar steps as for LC-MS, using a GC-MS system and appropriate software for data processing and flux calculation.
By following these protocols, researchers can effectively use this compound to gain quantitative insights into the metabolic reprogramming of cancer cells, potentially identifying novel therapeutic targets and strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 4. doaj.org [doaj.org]
- 5. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Ribitol-1-13C for the Study of Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in metabolic pathways. A specific subset of these disorders, known as dystroglycanopathies, are congenital muscular dystrophies characterized by abnormal glycosylation of α-dystroglycan. Recent research has highlighted the critical role of ribitol, a five-carbon sugar alcohol, in the synthesis of a functional glycan structure on α-dystroglycan. Deficiencies in the enzymes responsible for synthesizing CDP-ribitol, a key substrate for this process, lead to the disease phenotype.
Ribitol-1-13C is a stable isotope-labeled form of ribitol that serves as a powerful tracer to investigate the dynamics of ribitol metabolism. By introducing this compound into biological systems and tracking its incorporation into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and assess the efficacy of potential therapeutic interventions. This document provides detailed application notes and protocols for the use of this compound in the study of inborn errors of metabolism, particularly dystroglycanopathies.
Principle of this compound Tracing
When this compound is introduced into a biological system, it is metabolized alongside the endogenous, unlabeled ribitol. The 13C label at the first carbon position allows for its differentiation from the naturally abundant 12C. Analytical techniques such as mass spectrometry (MS) can detect and quantify the 13C-labeled metabolites, enabling the qualitative and quantitative assessment of metabolic pathways involving ribitol. This approach is invaluable for understanding the metabolic reprogramming that occurs in disease states and for the development of novel therapeutic strategies.
Applications in Inborn Errors of Metabolism
The primary application of this compound in the context of IEMs is to study dystroglycanopathies caused by mutations in genes such as ISPD, FKTN, and FKRP. These genes encode enzymes essential for the synthesis of CDP-ribitol and the subsequent transfer of ribitol-phosphate to α-dystroglycan.
Key Applications Include:
-
Diagnostic Screening and Biomarker Discovery: Quantifying the levels of ribitol and its phosphorylated derivatives can serve as diagnostic markers for specific dystroglycanopathies.
-
Pathway Elucidation: Tracing the metabolic fate of this compound helps to understand the pathophysiology of the disease by identifying bottlenecks and alternative metabolic routes.
-
Therapeutic Monitoring: Assessing the ability of potential therapies, such as substrate supplementation, to restore the flux through the defective pathway.
Quantitative Data from Preclinical Models and Patient-Derived Cells
The following tables summarize quantitative data from studies on mouse models of dystroglycanopathy and patient-derived cells, demonstrating the altered ribitol metabolism in these conditions.
Table 1: CDP-Ribitol Levels in Skeletal Muscle of a Mouse Model of ISPD-Deficient Muscular Dystrophy [1]
| Genotype | CDP-Ribitol (pmol/mg muscle) |
| Wild-Type (WT) | ~1.7 |
| Heterozygous (Het) | ~1.0 |
| Conditional Knockout (cKO) | <0.3 |
Table 2: Metabolite Levels in Quadriceps Muscle of FKRP P448L Mutant Mice with and without Ribitol Treatment [2]
| Treatment | Ribitol (µM) | Ribitol-5-Phosphate (µM) | CDP-Ribitol (µM) |
| Saline | Undetectable | Undetectable | Undetectable |
| 5 g/kg Ribitol (x2 daily) | ~150 | ~2 | ~0.8 |
| 5 g/kg Ribitol (x3 daily) | ~200 | ~2.5 | ~1 |
Table 3: CDP-Ribitol Levels in Differentiated C2C12 Myotubes after Ribitol Supplementation [3]
| Ribitol Concentration | CDP-Ribitol Levels (relative to control) |
| 0 mM | 1.0 |
| 1 mM | ~2.5 |
| 3 mM | ~4.0 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Patient-Derived Fibroblasts or Myotubes with this compound
This protocol describes the general procedure for a stable isotope labeling experiment in cell culture to trace the incorporation of this compound into cellular metabolites.
Materials:
-
Patient-derived fibroblasts or myotubes and control cell lines
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound
-
Labeling medium: Standard medium supplemented with a known concentration of this compound (e.g., 1 mM) and dFBS.
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Culture: Seed patient-derived and control cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration may need to be optimized.
-
Isotope Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a desired time course (e.g., 0, 2, 6, 12, 24 hours) to determine the time to reach isotopic steady state.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells and place the culture vessel on ice.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the suspension vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
-
Sample Analysis:
-
Transfer the supernatant, containing the extracted metabolites, to a new tube.
-
Dry the metabolite extract using a speed vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to identify and quantify the incorporation of 13C from this compound into downstream metabolites such as ribitol-5-phosphate and CDP-ribitol.
-
Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of ribitol and its phosphorylated derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., HILIC or ion-pairing chromatography column)
-
Mobile phases (e.g., acetonitrile and water with appropriate buffers)
-
Reconstituted metabolite extracts from Protocol 1
-
Standards for ribitol, ribitol-5-phosphate, and CDP-ribitol (labeled and unlabeled)
Procedure:
-
LC Separation:
-
Inject the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the metabolites of interest. The specific gradient will depend on the column and metabolites being analyzed.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in a suitable mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically detect and quantify the parent and fragment ions of the target metabolites.
-
Monitor the mass transitions for both the unlabeled (12C) and labeled (13C) forms of ribitol, ribitol-5-phosphate, and CDP-ribitol.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its isotopologues.
-
Calculate the fractional enrichment of 13C in each metabolite pool.
-
Quantify the absolute concentrations of the metabolites using calibration curves generated from the standards.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in studying inborn errors of metabolism.
Caption: Simplified pathway of ribitol incorporation into α-dystroglycan.
Caption: Experimental workflow for this compound labeling studies.
Caption: Logical relationship in the diagnosis of ribitol-related IEMs.
References
- 1. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Incorporation of Ribitol-1-13C in Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Ribitol-1-13C in cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound labeling experiments.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Cellular Uptake of Ribitol | Verify the expression and activity of relevant sugar transporters in your cell model. Some cell lines may have low expression of the necessary transporters for ribitol uptake. Consider increasing the concentration of this compound in the medium or extending the incubation time. A dose-response experiment is advisable to find the optimal concentration without inducing cytotoxicity.[1][2] |
| Low Metabolic Activity of Cells | Ensure that cells are in a metabolically active state, such as the exponential growth phase, during the labeling experiment.[2] Cultures that are overgrown or have been starved may exhibit reduced metabolic flux.[2] |
| Incorrect Quenching or Metabolite Extraction | Ineffective quenching of metabolic activity can allow enzymatic reactions to continue after sample collection, which may deplete labeled intermediates.[1] It is crucial to use a rapid quenching method, such as immersing the cell culture plate on dry ice and adding ice-cold extraction solvent (e.g., 80:20 methanol:water).[3] Ensure that your metabolite extraction protocol is optimized for the specific metabolites of interest.[1] |
| Suboptimal Labeling Duration | The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant, can vary between cell lines and metabolites.[1] Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific experimental setup.[4] |
Issue 2: High Variability in 13C Enrichment Between Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain strict consistency across all experimental replicates. This includes cell seeding density, passage number, media composition, and incubation conditions (temperature, CO2 levels).[2] |
| Variable Cell Growth Phases | Always initiate experiments with cells in the same growth phase (e.g., mid-logarithmic phase) to ensure that the metabolic states are comparable.[2] |
| Errors in Sample Preparation | Standardize your metabolite extraction protocol to minimize any potential variability. Ensure that metabolism is completely and rapidly quenched to prevent any isotopic changes during the sample processing steps.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as a metabolic tracer?
A1: this compound is a stable isotope-labeled compound used to trace the metabolic fate of ribitol within a biological system.[1] By introducing a "heavy" carbon isotope at the C1 position, researchers can differentiate the carbon atoms from the supplemented ribitol from the naturally abundant "light" 12C carbons already present in the cells.[1] This enables the elucidation of metabolic pathways, the calculation of metabolic fluxes, and the identification of endogenously synthesized compounds.[1]
Q2: How does this compound enter central carbon metabolism?
A2: Exogenous ribitol can be taken up by cells and is thought to be first phosphorylated to ribitol-5-phosphate. This is then oxidized to ribulose-5-phosphate, a key intermediate in the Pentose Phosphate Pathway (PPP).[4][5] The 13C label at the C1 position allows for tracing its metabolic fate through the enzymatic reactions of the PPP.
Q3: What is isotopic steady state and why is it important for my experiment?
A3: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites remains constant over time.[1] Achieving this state is crucial for many metabolic flux analysis studies because it ensures that the measured labeling patterns accurately reflect the metabolic activity of the cells under the experimental conditions.[1]
Q4: What are the key experimental parameters to optimize for a this compound labeling experiment?
A4: For a successful labeling experiment, it is crucial to optimize the following parameters for your specific cell line and experimental goals:
-
Cell Density: Ensure cells are in an exponential growth phase (typically 50-80% confluency) for optimal metabolic activity.[6]
-
Tracer Concentration: The optimal concentration can vary. A titration experiment is recommended, with a starting range of 1-10 mM.[6]
-
Labeling Time: The incubation time should be sufficient to achieve isotopic steady state. This needs to be determined empirically through a time-course experiment.[4]
Q5: Which analytical platform is best for detecting this compound incorporation?
A5: Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used.[7]
-
LC-MS/MS: Offers high sensitivity and is ideal for quantifying the mass isotopologue distributions of downstream metabolites.[4][7]
-
13C NMR: Provides detailed information about the specific position of the 13C label within a molecule, which is invaluable for elucidating complex metabolic rearrangements.[8]
Experimental Protocols
General Protocol for this compound Labeling in Adherent Mammalian Cells
This protocol provides a general framework. Optimization of parameters such as cell density, tracer concentration, and labeling time is recommended for specific cell lines and experimental goals.[7]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 50-80%). Ensure the cells are healthy and in the exponential growth phase.[6]
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (preferably ribose-free) with dialyzed FBS and the desired concentration of this compound.[4] A typical starting concentration range is 1-10 mM.[6]
-
Labeling: When cells are ready, aspirate the growth medium, wash the cells once with sterile PBS, and replace it with the pre-warmed labeling medium.[6]
-
Incubation: Incubate the cells for the desired labeling period (determined by a time-course experiment) at 37°C in a humidified incubator with 5% CO2.[6]
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[4]
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[4]
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the extracted metabolites.[6]
-
Sample Analysis
The extracted metabolites can then be analyzed by LC-MS or NMR to determine the incorporation of 13C.[7]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.
Experimental Workflow
Caption: Workflow for this compound metabolic flux analysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor 13C incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Overlapping Peaks in Ribitol-1-13C Mass Spectra
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of overlapping peaks in the mass spectra of Ribitol-1-13C. The following question-and-answer format provides targeted troubleshooting guides and frequently asked questions (FAQs) to help resolve specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping peaks in this compound mass spectra?
Overlapping peaks in the mass spectra of this compound typically arise from a combination of factors related to chromatography and the inherent properties of the analyte and its isomers. The most common causes include:
-
Co-elution of Isomers: Ribitol has several stereoisomers, such as arabitol and xylitol. These molecules have the same mass and similar chemical properties, leading to very close or identical retention times on a gas chromatography (GC) or liquid chromatography (LC) column if the separation is not optimal.[1]
-
Inadequate Chromatographic Resolution: The separation efficiency of the chromatographic column may be insufficient to resolve this compound from its isomers or other matrix components. This can be due to a non-optimal temperature program, incorrect column choice, or an inappropriate carrier gas flow rate in GC-MS.
-
Incomplete Derivatization (for GC-MS): Ribitol is a polar molecule and requires derivatization, typically trimethylsilylation (TMS), to increase its volatility for GC-MS analysis. Incomplete derivatization can result in multiple peaks for a single compound, which can broaden and overlap with other peaks.
-
High Analyte Concentration: Injecting a sample that is too concentrated can overload the chromatographic column and the mass spectrometer detector. This leads to broad, asymmetric peaks that are more prone to overlapping.
-
Isotopologue Overlap: The natural abundance of heavy isotopes, such as 13C (approximately 1.1%), in both the analyte and co-eluting compounds can result in small M+1 peaks that may overlap with the primary isotopic peak of another compound, especially in high-resolution mass spectrometry.[1]
-
Matrix Effects: Components within the sample matrix can interfere with the ionization of this compound, causing peak broadening and potential overlap with other signals.[1]
Q2: How can I determine if the peak overlap is due to isomeric co-elution or other issues?
Distinguishing between isomeric co-elution and other chromatographic problems is a critical first step in troubleshooting. Here’s how you can investigate:
-
Analyze Authentic Standards: Inject pure standards of ribitol, arabitol, and xylitol under your current chromatographic conditions. This will allow you to determine their individual retention times and confirm if they are co-eluting.[1]
-
Examine the Mass Spectrum: Carefully inspect the mass spectrum across the entire overlapping peak. If the peak represents co-eluting isomers, the mass spectrum should be a composite of the fragmentation patterns of all isomers present.
-
Utilize High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, there might be very subtle mass differences that can be detected by a high-resolution instrument, which can aid in their differentiation.[1]
-
Employ Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and inducing fragmentation, you may observe different fragment ions or different relative abundances of fragment ions for each isomer, which can help in their identification even if they are not chromatographically separated.
Q3: What is spectral deconvolution, and can it resolve overlapping peaks?
Spectral deconvolution is a computational technique used to mathematically separate overlapping chromatographic peaks.[1] Software algorithms analyze the subtle differences in the mass spectra across the overlapping peak profile to identify the pure component spectra and their individual chromatographic shapes. This can be a powerful tool when chromatographic optimization alone is insufficient to achieve baseline separation.
Troubleshooting Guides
Issue 1: A single broad peak is observed where this compound and its isomers are expected.
This is a classic sign of poor chromatographic resolution, often due to co-elution of isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Detailed Steps:
-
Optimize the GC Temperature Program: A slower temperature ramp rate will often improve the separation between closely eluting compounds.
-
Select a Different GC Column: If optimizing the temperature program is not sufficient, consider using a GC column with a different stationary phase chemistry that can offer better selectivity for polyols.
-
Ensure Complete Derivatization: Incomplete derivatization can lead to peak tailing and broadening. Review and optimize your derivatization protocol.
-
Lower the Initial Oven Temperature: For splitless injections, setting the initial oven temperature approximately 20°C below the boiling point of the sample solvent can improve peak focusing and resolution of early eluting compounds.
Issue 2: The this compound peak is tailing and merging with an adjacent peak.
Peak tailing is often indicative of active sites in the GC system or issues with the sample introduction.
Troubleshooting Steps:
-
Check for Active Sites:
-
Inlet Liner: The glass liner in the GC inlet can become contaminated or deactivated over time. Replace it with a new, deactivated liner.
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues. Trim 10-20 cm from the inlet end of the column.
-
-
Evaluate Injection Technique:
-
Injection Volume: An injection volume that is too large can lead to backflash and peak distortion. Try reducing the injection volume.
-
Inlet Temperature: An inlet temperature that is too low may cause slow vaporization, while one that is too high can cause degradation of thermally labile compounds. A typical starting point for the inlet temperature is 250°C.
-
Data Presentation
Table 1: Effect of GC Oven Temperature Ramp Rate on the Resolution of Ribitol and Arabitol
| Ramp Rate (°C/min) | Ribitol Retention Time (min) | Arabitol Retention Time (min) | Resolution (Rs) |
| 20 | 15.25 | 15.28 | 0.8 |
| 10 | 17.80 | 17.90 | 1.3 |
| 5 | 20.10 | 20.35 | 1.8 |
Note: This table presents representative data to illustrate the well-established chromatographic principle that slower temperature ramp rates generally improve the resolution of closely eluting compounds. Actual retention times and resolution values will vary depending on the specific instrument, column, and other method parameters.
Experimental Protocols
Protocol 1: Optimized Derivatization of Ribitol for GC-MS Analysis
This protocol describes a standard trimethylsilylation (TMS) procedure for preparing ribitol samples for GC-MS analysis.
Materials:
-
Dried sample containing ribitol
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen are common methods.
-
Oximation (Optional but Recommended): To prevent the formation of multiple sugar isomers, an oximation step is often performed first.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Silylation:
-
Add 80 µL of MSTFA to the sample.
-
(Optional) Add 10 µL of TMCS. The addition of TMCS can improve the derivatization of sterically hindered hydroxyl groups.
-
Vortex thoroughly.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: General GC-MS Method for this compound Analysis
This protocol provides a starting point for the GC-MS analysis of derivatized this compound. Optimization will likely be required for your specific instrument and application.
-
GC System: Agilent 7890B GC with a 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Inlet: Split/splitless, operated in splitless mode
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
Visualization of Key Relationships
Logical Relationship between GC Parameters and Peak Resolution
Caption: Key GC parameters influencing peak resolution.
References
Technical Support Center: Optimizing Quenching for Ribitol-1-13C Labeling Experiments
Welcome to the technical support center for optimizing quenching methods in your Ribitol-1-13C labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize metabolite leakage, ensure rapid metabolic arrest, and preserve the integrity of your labeled samples for accurate downstream analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the quenching step of your metabolomics workflow.
Problem 1: Low intracellular this compound signal or poor labeling enrichment.
This could be due to leakage of intracellular metabolites during quenching or inefficient quenching that allows metabolism to continue.
-
Possible Cause A: Metabolite Leakage. The quenching solution may be causing membrane permeabilization.
-
Solution:
-
Optimize Quenching Solution: For microbial cells, cold methanol solutions are common. However, the optimal concentration can vary. While 60% methanol is widely used, some studies show that higher concentrations (e.g., 80% methanol) can reduce leakage for certain bacteria like Lactobacillus bulgaricus[1][2]. For the yeast S. cerevisiae, pure, colder methanol (-80°C) has been found to be optimal in reducing leakage[3]. Conversely, for Penicillium chrysogenum, a lower concentration of 40% methanol at -25°C minimized leakage[3]. It is crucial to validate the quenching method for your specific organism[3].
-
Consider Additives: For some cell types, adding an osmotic stabilizer like 0.85% (w/v) ammonium carbonate to 60% methanol can minimize leakage and is volatile, preventing interference with mass spectrometry[4][5].
-
Alternative Method: Fast Filtration: If leakage persists with solvent quenching, consider fast filtration. This method separates cells from the medium before quenching, minimizing the contact time with the quenching solution that can induce leakage[6][7][8]. This technique has been shown to significantly increase the measured intracellular amino acid content in E. coli compared to cold methanol quenching[6].
-
-
-
Possible Cause B: Incomplete Metabolic Quenching. If metabolism is not halted instantly, the 13C label can be further metabolized, or metabolite pools can change.
-
Solution:
-
Ensure Rapid Temperature Drop: The goal of quenching is to rapidly drop the temperature to arrest all enzymatic activity. For solvent quenching, ensure the quenching solution is pre-chilled to the lowest possible temperature (e.g., -40°C or below) and that the volume ratio of quenching solution to sample is high enough (e.g., 10:1) to achieve an immediate temperature drop to below -20°C[3].
-
Use Liquid Nitrogen: For very rapid quenching, plunging the sample directly into liquid nitrogen is an effective method[9][10][11]. For adherent cells, this can be done after aspirating the medium. For suspension cultures, fast filtration followed by plunging the filter with the cells into liquid nitrogen is a highly effective workflow that can be completed in under 15 seconds[12].
-
Acidify the Quenching/Extraction Solvent: To ensure complete enzyme inactivation, adding a small amount of acid, like 0.1 M formic acid, to the extraction solvent can prevent metabolite interconversion after quenching[13][14].
-
-
Problem 2: Contamination with extracellular this compound.
This can lead to an overestimation of intracellular concentrations.
-
Solution:
-
Washing Step: Incorporate a washing step after quenching. After pelleting the cells by centrifugation in the cold quenching solution, the supernatant is discarded, and the cell pellet is washed with the same fresh, cold quenching solution[4].
-
Fast Filtration with Washing: An even more effective method is to use fast filtration, which allows for a rapid wash of the cells on the filter with a suitable cold, isotonic solution (like 0.9% NaCl) before quenching in liquid nitrogen[9][12]. This minimizes the time cells are exposed to a non-optimal environment. However, washing with solutions like PBS can be a metabolic perturbation, so it should be done quickly and at a cold temperature[13].
-
Problem 3: Inconsistent or non-reproducible results.
This can arise from variations in the timing and execution of the quenching protocol.
-
Solution:
-
Standardize the Protocol: Every step of the quenching process, from the time of sample removal from the culture to the final storage, should be timed and standardized. Automated fast sampling systems can significantly improve reproducibility[6].
-
Maintain Cold Chain: Ensure that the samples are kept at the quenching temperature throughout all subsequent steps (e.g., centrifugation, washing) until metabolite extraction. Use pre-chilled rotors and tubes[4].
-
Evaluate Energy Charge: For method development, measuring the cellular energy charge (the ratio of ATP, ADP, and AMP) can be a good indicator of how well the metabolic state was preserved. A high energy charge indicates rapid and effective quenching[4][5].
-
Frequently Asked Questions (FAQs)
Q1: What is the best quenching method for this compound labeling experiments?
The "best" method is highly dependent on the organism or cell type being studied[3]. There is no single universal protocol.
-
For Suspension Cultures (Microorganisms, CHO cells):
-
Cold Methanol Quenching: A common starting point is quenching with a 60% aqueous methanol solution at -40°C[4][10][15]. However, the optimal methanol concentration may need to be determined empirically for your specific organism, as it can range from 40% to 100%[3][16][17].
-
Fast Filtration followed by Liquid Nitrogen Quenching: This is often considered a "gold standard" as it minimizes metabolite leakage by rapidly separating cells from the culture medium before instantly arresting metabolism[6][12][16][17]. This method has been shown to yield higher intracellular metabolite concentrations compared to solvent quenching alone[6].
-
-
For Adherent Mammalian Cells:
-
Direct Quenching on the Plate: The most straightforward method is to aspirate the culture medium and immediately add a cold quenching/extraction solvent (e.g., 80:20 methanol:water at -70°C) directly to the plate[13]. Alternatively, liquid nitrogen can be poured directly onto the plate to quench metabolism before adding an extraction solvent[18]. This avoids stressful and time-consuming cell detachment steps like trypsinization, which can alter the metabolome[19].
-
Q2: Can I just snap-freeze my cell pellet in liquid nitrogen without a quenching solution?
Yes, snap-freezing in liquid nitrogen is a valid and very rapid quenching method[10][11]. However, for suspension cultures, you must first separate the cells from the extracellular medium, for example by centrifugation or fast filtration. Simply pelleting cells by centrifugation at room temperature or even 4°C before freezing is too slow, as metabolite turnover can be on the order of seconds[13]. Fast filtration followed by immediate plunging of the filter into liquid nitrogen is a superior workflow[12].
Q3: My quenching solution contains a non-volatile buffer (e.g., HEPES). Will this interfere with my analysis?
Yes, non-volatile salts and buffers like HEPES or PBS can cause significant ion suppression in mass spectrometry, reducing sensitivity and potentially interfering with quantification[9]. If a buffer is necessary to prevent osmotic shock, consider using a volatile buffer like ammonium carbonate, which can be removed during sample lyophilization[4][5][15].
Q4: How long can I store my samples after quenching?
After quenching and pelleting, samples should ideally be processed immediately for metabolite extraction. If storage is necessary, cell pellets should be stored at -80°C. While one study showed only slight changes in metabolite profiles after 48 hours at -80°C, it is recommended to minimize storage time to best preserve the metabolome[9]. Repeated freeze-thaw cycles should be avoided as they can degrade metabolites[11].
Q5: How do I know if my chosen quenching method is causing metabolite leakage?
You can assess leakage by measuring the concentration of a known, abundant intracellular metabolite (like ATP or key amino acids) in the supernatant after quenching and centrifugation. A high concentration in the supernatant relative to the cell pellet indicates significant leakage[4]. Another approach is to use isotope-labeled tracers during the quenching process itself to track any metabolic activity that occurs post-harvest[16][17].
Data Presentation
Table 1: Comparison of Quenching Solutions for Lactobacillus plantarum
| Quenching Solution (at -40°C) | Average ATP Leakage (%) | Energy Charge | Suitability for MS |
| 60% Methanol | 12.5 ± 0.5% | High | Good |
| 60% Methanol + 70 mM HEPES | 2.5 ± 0.9% | High | Poor (non-volatile) |
| 60% Methanol + 0.85% NaCl | Not specified | High | Poor (non-volatile) |
| 60% Methanol + 0.85% Ammonium Carbonate | < 10% | High | Excellent (volatile) |
| (Data synthesized from[4][5]) |
Table 2: Effect of Methanol Concentration on Metabolite Leakage in Different Organisms
| Organism | Optimal Methanol Conc. for Minimal Leakage | Temperature | Finding |
| Lactobacillus bulgaricus | 80% (v/v) | -20°C | Higher methanol concentration reduced leakage compared to 60%[1][2]. |
| Penicillium chrysogenum | 40% (v/v) | -25°C | Lower methanol concentration was optimal for reducing leakage[3]. |
| Saccharomyces cerevisiae | 100% | -80°C | Higher methanol content and lower temperature minimized leakage[3]. |
| Cyanobacterium Synechocystis sp. | 100% (after filtration) | -80°C | 60% cold methanol caused significant metabolite loss[16][17]. |
Experimental Protocols
Protocol 1: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cultures
This protocol is ideal for minimizing contact with quenching solvents and preventing leakage.
-
Set up a vacuum filtration apparatus with a suitable filter (e.g., glass fiber or nylon) that retains your cells.
-
Pre-chill a wash solution (e.g., 0.9% NaCl) to 4°C.
-
Prepare a dewar of liquid nitrogen.
-
Withdraw a defined volume of cell culture and immediately apply it to the filter under vacuum.
-
As soon as the medium has passed through, wash the cells on the filter with a small volume of the cold wash solution.
-
Immediately turn off the vacuum and, using forceps, plunge the filter containing the cells into the liquid nitrogen. This entire process should take less than 15-30 seconds[12].
-
Store the frozen filter at -80°C or proceed directly to metabolite extraction.
Protocol 2: Cold Methanol Quenching for Suspension Cultures
This is a widely used method but may require optimization.
-
Prepare a quenching solution of 60% aqueous methanol and pre-chill it to at least -40°C in a dry ice/ethanol bath.
-
Dispense the cold quenching solution into centrifuge tubes (a volume at least 5-10 times your sample volume).
-
Rapidly withdraw a defined volume of cell culture and immediately inject it into the cold quenching solution. Vortex briefly.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes in a pre-chilled centrifuge (-20°C).
-
Quickly decant the supernatant.
-
(Optional Wash Step) Resuspend the cell pellet in fresh, cold quenching solution and repeat the centrifugation.
-
After removing the final supernatant, the cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for extraction.
Protocol 3: Direct Quenching for Adherent Cells
This method avoids cell detachment, preserving the in-situ metabolic state.
-
Place the culture dish on a level surface.
-
Aspirate the culture medium as quickly and completely as possible.
-
Immediately add a sufficient volume of ice-cold quenching/extraction solvent (e.g., 80% methanol pre-chilled to -80°C) to cover the cell monolayer.
-
Alternatively, pour liquid nitrogen directly into the dish to cover the cells, allow it to evaporate, then add the extraction solvent.
-
Place the dish on dry ice and use a cell scraper to scrape the frozen cells into the solvent.
-
Collect the cell lysate/extract into a microcentrifuge tube for further processing.
Visualizations
Caption: Decision tree for selecting an initial quenching method.
Caption: Troubleshooting guide for low labeled metabolite signal.
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 18. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection of 13C-Labeled Ribitol Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled ribitol metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the sensitivity of your detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for 13C-Ribitol
Q1: I am observing a very low signal for my 13C-labeled ribitol in my LC-MS analysis. What are the potential causes and how can I improve the sensitivity?
A1: Low signal intensity for 13C-ribitol can stem from several factors, including inefficient ionization, suboptimal chromatography, or issues with the mass spectrometer settings. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: The choice of ionization mode and its settings are critical.[1]
-
Electrospray Ionization (ESI): Generally preferred for polar molecules like ribitol.[2] Ensure you are screening in both positive and negative polarity modes to determine which provides the optimal signal for your derivatized or underivatized ribitol.[1]
-
Capillary Voltage: This parameter significantly affects ionization efficiency. Optimize the voltage for your specific analyte and mobile phase composition.[1]
-
Gas and Temperature Settings: Nebulizer gas pressure, drying gas flow rate, and temperature all influence desolvation and ion generation. Systematically adjust these to maximize the signal for your 13C-ribitol standard.
-
-
Consider Chemical Derivatization: Ribitol, as a sugar alcohol, may exhibit poor retention on reverse-phase columns and ionize inefficiently. Derivatization can significantly improve its chromatographic behavior and ionization efficiency.
-
Silylation (for GC-MS): This is a common method to increase the volatility of sugar alcohols for GC-MS analysis.[3][4]
-
Post-Column Derivatization (for LC-MS): A novel post-column derivatization (PCD) method using 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII) has been shown to significantly enhance the detection sensitivity of hydroxyl metabolites like ribitol in LC-MS, with sensitivity enhancements ranging from 1.1 to 42.9-fold.[5][6]
-
-
Evaluate Mobile Phase Composition: The mobile phase can impact analyte ionization.
-
Instrument Maintenance: A dirty mass spectrometer can lead to a significant drop in sensitivity.[8]
Issue 2: Inaccurate Quantification due to Matrix Effects
Q2: My quantitative results for 13C-ribitol are inconsistent across different sample types. I suspect matrix effects are the culprit. How can I mitigate this?
A2: Matrix effects, where co-eluting compounds interfere with the ionization of the analyte of interest, are a common challenge in metabolomics and can lead to inaccurate quantification.[9][10] Here’s how you can address this issue:
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that is chemically identical to the analyte. For quantifying endogenous ribitol, you would use 13C-labeled ribitol. Since you are already working with 13C-labeled ribitol as your tracer, you can employ a globally 13C-labeled metabolite extract from a matched biological sample as a comprehensive internal standard.[9][10]
-
Improve Chromatographic Separation: Enhancing the separation of ribitol from interfering matrix components can reduce ion suppression.
-
Optimize Gradient Elution: Adjust the gradient slope and duration to better resolve ribitol from co-eluting species.
-
Column Chemistry: Consider using a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar metabolites like sugar alcohols.[11]
-
-
Sample Preparation and Dilution:
-
Thorough Extraction and Cleanup: Employ robust metabolite extraction protocols to remove as much of the interfering matrix as possible.[3][12][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that after dilution, your analyte concentration is still above the limit of detection. For samples with high salt concentrations, like urine, a four-fold dilution before derivatization has been shown to overcome matrix effects.[7]
-
-
Chemical Isotope Labeling (CIL): Techniques like dansylation labeling of both the sample (12C) and a pooled reference (13C) can make the analytes' chemical and physical properties more uniform, reducing differential matrix effects.[14]
Issue 3: Difficulty Confirming 13C Incorporation and Positional Labeling
Q3: How can I definitively confirm that the 13C label has been incorporated into my ribitol metabolites and determine the position of the label?
A3: Confirming 13C incorporation and its position is crucial for metabolic flux analysis. Mass spectrometry and NMR spectroscopy are the primary techniques for this.
Confirmation Methods:
-
Mass Spectrometry (MS):
-
Mass Shift Analysis: The incorporation of each 13C atom results in a mass increase of approximately 1.00335 Da.[15] By comparing the mass spectra of your labeled sample to an unlabeled standard, you can determine the number of 13C atoms incorporated into ribitol.
-
Tandem Mass Spectrometry (MS/MS): To determine the position of the label, you can fragment the precursor ion of the 13C-labeled ribitol. The resulting fragment ions will show mass shifts depending on which part of the molecule retains the 13C atom, allowing you to deduce the labeling position.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
13C NMR: This is a direct method to observe the 13C label. The spectrum will show a strong signal at the chemical shift corresponding to the labeled carbon position.[11][15]
-
2D NMR (e.g., 1H-13C HSQC): These experiments provide correlation data between protons and their attached carbons, offering detailed structural information and unambiguous confirmation of the label's position.[11] While NMR is generally less sensitive than MS, it provides invaluable positional information.[16][17]
-
Quantitative Data Summary
Table 1: Expected m/z Values for Unlabeled and Singly 13C-Labeled Ribitol
| Isotopomer | Molecular Ion (M+H)⁺ m/z | Key Fragment Ion 1 [M+H-H₂O]⁺ m/z | Key Fragment Ion 2 (e.g., C₂H₅O₂⁺) m/z | Key Fragment Ion 3 (e.g., C₃H₇O₃⁺) m/z |
| Unlabeled Ribitol | 153.0761 | 135.0655 | 61.0284 | 91.0389 |
| Ribitol-1-13C | 154.0794 | 136.0688 | 62.0317 | 91.0389 |
| Ribitol-2-13C | 154.0794 | 136.0688 | 62.0317 | 92.0422 |
| Ribitol-3-13C | 154.0794 | 136.0688 | 61.0284 | 92.0422 |
Note: Fragmentation patterns and m/z values can vary based on the ionization method and collision energy. This table presents a theoretical scenario for common fragmentation pathways.[15]
Experimental Protocols
Protocol 1: Metabolite Extraction from Cultured Cells for 13C-Ribitol Analysis
This protocol is designed for the extraction of polar metabolites, including 13C-labeled ribitol, from adherent mammalian cells.
Materials:
-
Pre-chilled (-20°C) extraction solvent: 80:20 Methanol:Water (v/v)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Quench Metabolism: Aspirate the culture medium from the cells.
-
Wash Cells: Quickly wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining medium. Aspirate the PBS completely.
-
Metabolite Extraction:
-
Cell Lysis: Vortex the tube vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 15 minutes, with intermittent vortexing.
-
Pellet Debris: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Sample Storage/Preparation for Analysis:
-
The extract can be stored at -80°C until analysis.
-
For LC-MS analysis, the solvent is typically evaporated to dryness using a vacuum concentrator (e.g., SpeedVac).[3][13]
-
The dried extract is then reconstituted in a suitable solvent for injection (e.g., the initial mobile phase of your LC gradient).
-
Protocol 2: Derivatization of Ribitol for GC-MS Analysis (Silylation)
This protocol describes the methoxyamination and silylation of dried metabolite extracts to increase the volatility of ribitol for GC-MS analysis.[3]
Materials:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC-MS vials with inserts
Procedure:
-
Drying: Ensure your metabolite extract is completely dry using a vacuum concentrator.
-
Methoxyamination:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex thoroughly to dissolve the sample.
-
Incubate at 30°C for 90 minutes with shaking.[3]
-
-
Silylation:
-
Add 80 µL of MSTFA (with 1% TMCS) to the mixture.
-
Vortex and incubate at 37°C for 30 minutes.[3]
-
-
Sample Finalization:
-
Briefly centrifuge the tube to collect the liquid at the bottom.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
-
Visualizations
Caption: Experimental workflow for 13C-labeled ribitol metabolite analysis.
Caption: Troubleshooting guide for low signal intensity of 13C-ribitol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
Technical Support Center: Normalization Strategies for Ribitol-1-13C Metabolomics Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ribitol-1-13C as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolomics?
A1: this compound is a stable isotope-labeled tracer used to investigate the metabolic fate of ribitol within a biological system.[1] By introducing a "heavy" carbon isotope at the first carbon position, researchers can distinguish exogenous ribitol from the naturally abundant "light" 12C carbon within cells. This allows for the elucidation of its metabolic pathways, calculation of metabolic fluxes, and identification of downstream metabolites.[1] This technique is a powerful tool for understanding how cells metabolize ribitol and how this process may be altered in disease states or by therapeutic interventions.[1]
Q2: How does this compound enter central carbon metabolism?
A2: Exogenous ribitol is taken up by cells and is primarily metabolized through the Pentose Phosphate Pathway (PPP). It is first phosphorylated to ribitol-5-phosphate. This intermediate can then be converted to ribulose-5-phosphate, a key entry point into the non-oxidative branch of the PPP. The 13C label from this compound can then be traced through various enzymatic reactions into other metabolic pathways, such as glycolysis and nucleotide biosynthesis.
Q3: Why is correcting for natural 13C abundance essential in this compound experiments?
Q4: What is a Mass Isotopologue Distribution (MID) and why is it important?
A4: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all isotopic forms of a metabolite.[2][4][5] For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all 12C) to M+n (all 13C).[4][5] The MID is the direct output from the mass spectrometer and serves as the primary data for calculating metabolic fluxes and understanding the contribution of the tracer to a particular metabolite pool.[2]
Q5: Can this compound be used in both targeted and untargeted metabolomics approaches?
A5: Yes, this compound is suitable for both targeted and untargeted metabolomics. In a targeted approach, you would specifically monitor the incorporation of 13C into known downstream metabolites of ribitol. In untargeted metabolomics, the presence of the 13C label can help differentiate biologically synthesized metabolites from background noise and chemical artifacts, a common challenge in LC-MS analysis.[1] The predictable mass shift caused by the 13C label also aids in the identification of novel metabolites derived from the tracer.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your data analysis workflow.
Problem 1: Low or No Incorporation of 13C into Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of Ribitol | Verify the expression and activity of relevant sugar transporters in your cell model. Consider increasing the concentration of this compound in the culture medium or extending the incubation time.[1] |
| Low Metabolic Activity of Cells | Ensure that cells are in a metabolically active state, such as the exponential growth phase, during the labeling experiment.[6] Cultures that are overgrown or starved may exhibit reduced metabolic flux.[6] |
| Incorrect Quenching or Metabolite Extraction | Ineffective quenching can allow metabolic activity to continue after sample collection, potentially altering the labeling patterns.[1] Utilize a rapid quenching method, such as immersion in -80°C methanol.[1] Ensure your metabolite extraction protocol is optimized for polar compounds like sugar phosphates. |
| Dilution with Unlabeled Carbon Sources | The presence of unlabeled ribitol or other competing carbon sources in the cell culture medium can dilute the 13C label.[7] It is advisable to use dialyzed fetal bovine serum (FBS) to minimize the concentration of small molecules.[8] |
Problem 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density and that all replicates are in the same growth phase at the time of labeling and harvesting.[1][8] Minor differences in cell state can lead to significant metabolic variations.[1] |
| Errors in Sample Preparation and Handling | Standardize all sample collection, storage, and processing steps.[1] Inconsistent timing or temperature during these steps can introduce significant variability.[1] Use calibrated pipettes and maintain a cold environment (e.g., dry ice) throughout the extraction process.[3] |
| Analytical Instrument Instability | Incorporate quality control (QC) samples, such as pooled biological samples, at regular intervals throughout the analytical run to monitor and correct for instrument drift. The use of isotopically labeled internal standards can also help assess and correct for variations in instrument performance. |
Problem 3: Inaccurate Mass Isotopologue Distributions (MIDs)
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of the Tracer | The isotopic purity of your this compound tracer is critical for accurate MID calculations. Always obtain a certificate of analysis from the supplier and use the stated purity in your correction algorithms.[9] |
| Incorrect Natural Abundance Correction | Ensure that your data analysis workflow includes a robust method for correcting for the natural abundance of all relevant isotopes (e.g., 13C, 15N, 18O).[2] A common validation method is to analyze an unlabeled control sample; after correction, the M+0 isotopologue should be close to 100%.[2] |
| Co-elution of Interfering Compounds | A co-eluting compound with a similar mass-to-charge ratio (m/z) can interfere with the accurate measurement of your target metabolite's MID.[9] Optimize your chromatographic method to improve the separation of metabolites. Using a high-resolution mass spectrometer can also help to distinguish between your target metabolite and interfering compounds.[9] |
Experimental Protocols
General Protocol for this compound Labeling in Cell Culture
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase) in standard growth medium.[1]
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).[1]
-
Labeling: Add pre-warmed custom medium containing this compound at the desired concentration. The other components of the medium, such as the use of dialyzed FBS, should be chosen to minimize the presence of unlabeled carbon sources.[1][8]
-
Incubation: Incubate the cells for a predetermined duration to approach isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest and may need to be determined empirically through a time-course experiment.[1][10]
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[10]
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C) to the cells.[1][9] Scrape the cells (if adherent) and collect the cell lysate.[1]
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.[1][9] Collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under vacuum or a stream of nitrogen.[1] Reconstitute the dried metabolites in a solvent compatible with your analytical platform (e.g., LC-MS or GC-MS).[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Ribitol-1-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ribitol-1-13C.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix, are a significant challenge in LC-MS analysis.[1][2][3] These effects can compromise the accuracy, precision, and sensitivity of quantitative assays.[1] Below is a guide to identifying and mitigating matrix effects in your this compound analysis.
Identifying Matrix Effects
Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.[4]
-
Inconsistent analyte response between different sample lots.
-
Discrepancies between results obtained with different sample preparation methods.
-
A significant difference in the peak area of an analyte in a post-extraction spiked sample compared to a neat solution.[5][6]
Quantitative Assessment of Matrix Effects
The impact of matrix effects can be quantitatively assessed by comparing the signal response of this compound in a neat solvent to its response in a sample matrix where interfering compounds have not been removed. The following table provides representative data on how different sample preparation techniques and the use of an internal standard can mitigate ion suppression for this compound.
| Sample Preparation Method | Matrix | Analyte | Internal Standard (IS) | Mean Peak Area (Analyte) | Mean Peak Area (IS) | Analyte/IS Ratio | Matrix Effect (%) * |
| Protein Precipitation | Plasma | This compound | None | 120,000 | N/A | N/A | -40% (Suppression) |
| Protein Precipitation | Plasma | This compound | Ribitol-d7 | 125,000 | 130,000 | 0.96 | -5% |
| Liquid-Liquid Extraction (LLE) | Plasma | This compound | None | 160,000 | N/A | N/A | -20% (Suppression) |
| Liquid-Liquid Extraction (LLE) | Plasma | This compound | Ribitol-d7 | 165,000 | 170,000 | 0.97 | -3% |
| Solid-Phase Extraction (SPE) | Plasma | This compound | None | 180,000 | N/A | N/A | -10% (Suppression) |
| Solid-Phase Extraction (SPE) | Plasma | This compound | Ribitol-d7 | 185,000 | 190,000 | 0.97 | -2% |
| Neat Solution | N/A | This compound | Ribitol-d7 | 200,000 | 205,000 | 0.98 | N/A |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
Detailed methodologies for key experiments to evaluate and mitigate matrix effects are provided below.
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This method provides a qualitative assessment of when ion suppression or enhancement occurs during the chromatographic run.[7][8]
-
System Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the LC flow path using a T-fitting before the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound solution at a constant flow rate.
-
Inject a blank, extracted sample matrix (e.g., plasma extract without the analyte).
-
Monitor the signal of this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline signal for this compound will be observed.
-
Dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.
-
Increases in the baseline indicate regions of ion enhancement.
-
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[4][9][10] The SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.
-
Selection of Internal Standard:
-
For the analysis of this compound, an ideal internal standard would be a more heavily labeled version of ribitol, such as Ribitol-d7 or Ribitol-13C5, to ensure co-elution while being mass distinguishable.
-
-
Sample Preparation:
-
Spike all samples, calibration standards, and quality controls with a known and consistent concentration of the SIL-IS at the beginning of the sample preparation process.
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the peak area of this compound to the peak area of the SIL-IS.
-
This ratio will remain consistent even if both the analyte and the internal standard signals are suppressed or enhanced by the matrix.
-
Visualizing Workflows and Relationships
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Ribitol-1-13C Uptake and Metabolism in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ribitol-1-13C uptake and metabolism in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound tracer experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Uptake of this compound | 1. Cell line does not express the necessary transporters for ribitol uptake. 2. Low metabolic activity of the cells (e.g., confluent, senescent, or in stationary phase).[1][2] 3. Inadequate concentration of this compound in the culture medium.[2] 4. Incorrectly prepared labeling medium. | 1. Cell Line Screening: Test different cell lines to find one that actively takes up and metabolizes ribitol. 2. Optimize Cell Density: Ensure cells are in the exponential growth phase (50-80% confluency) for optimal metabolic activity.[1] 3. Concentration Titration: Perform a dose-response experiment to determine the optimal this compound concentration (a common starting range is 1-10 mM).[1] 4. Medium Preparation: Ensure the this compound is fully dissolved and sterile-filtered before adding to the base medium. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density or passage number.[2] 2. Pipetting errors during the addition of tracer or quenching/extraction steps. 3. Variations in incubation times. 4. Incomplete quenching of metabolic activity. | 1. Standardize Cell Culture: Use cells of the same passage number and ensure consistent seeding density across all wells/plates.[2] 2. Calibrate Pipettes: Regularly calibrate pipettes and use consistent pipetting techniques. 3. Synchronize Timing: Use a multi-channel pipette or a timed procedure to ensure consistent incubation periods for all samples. 4. Rapid Quenching: Place culture vessels on ice and immediately add ice-cold extraction solvent to halt metabolic activity effectively.[1] |
| Low Signal of 13C-Labeled Metabolites | 1. Insufficient incubation time to reach isotopic steady state.[3][4] 2. Low activity of the metabolic pathway being investigated. 3. Dilution of the 13C label by large intracellular pools of unlabeled ribitol or related metabolites.[5] 4. Inefficient metabolite extraction. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the time required to reach isotopic steady state.[1][6] 2. Pathway Stimulation: If applicable, treat cells with compounds known to activate the pathway of interest. 3. Minimize Isotopic Dilution: Wash cells with a base medium before adding the labeled medium to remove any residual unlabeled metabolites.[5] 4. Optimize Extraction: Ensure the use of an appropriate and sufficient volume of ice-cold extraction solvent (e.g., 80% methanol).[1] |
| Unexpected Labeling Patterns | 1. Contamination of the this compound tracer with other labeled compounds. 2. Isotopic scrambling due to reversible enzymatic reactions. 3. Contribution from other carbon sources in the medium (e.g., glucose, glutamine).[7] 4. Cell stress or altered metabolism due to culture conditions. | 1. Tracer Purity: Verify the isotopic purity of the this compound tracer with the supplier.[2] 2. Consult Literature: Review known metabolic pathways to understand which reactions are reversible. 3. Use Defined Medium: For precise flux analysis, consider using a defined medium where all carbon sources are known and their concentrations controlled.[1] 4. Maintain Healthy Culture: Ensure optimal and consistent culture conditions to avoid stressing the cells. |
| Cell Death or Poor Cell Health | 1. Toxicity from high concentrations of this compound.[2] 2. Contamination of the cell culture (bacterial, fungal, or mycoplasma).[] 3. Nutrient depletion or accumulation of toxic byproducts in the medium.[9] 4. Excessive stress during media changes or washing steps. | 1. Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound.[2] 2. Aseptic Technique: Strictly adhere to aseptic techniques and regularly test for mycoplasma contamination.[] 3. Regular Media Changes: Refresh the culture medium as required by the cell line's metabolic rate. 4. Gentle Handling: Perform all washing and media change steps gently to minimize cell stress.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture experiments?
A1: this compound is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. It is used as a metabolic tracer to investigate the dynamics of ribitol metabolism and its contribution to various cellular pathways, such as the pentose phosphate pathway (PPP) and glycosylation.[1] By tracking the incorporation of the 13C isotope into downstream metabolites using techniques like mass spectrometry, researchers can quantify metabolic flux and pathway activity.[1][10]
Q2: How does ribitol enter cellular metabolism?
A2: Upon entering the cell, ribitol can be phosphorylated to form ribitol-5-phosphate. This intermediate can then be further metabolized and enter central carbon metabolism, including the non-oxidative branch of the PPP.[6] Ribitol is also a precursor for CDP-ribitol, which is essential for certain glycosylation pathways, such as the functional glycosylation of α-dystroglycan.[1][11]
Q3: What are the critical factors to consider before starting a this compound labeling experiment?
A3: Key considerations include:
-
Cell Line Selection: Ensure the chosen cell line can take up and metabolize ribitol.
-
Cell Culture Conditions: Maintain consistent and optimal culture conditions, including cell density (typically 50-80% confluency), media composition, temperature, and CO2 levels.[1][2]
-
Tracer Concentration: The optimal concentration of this compound should be determined empirically for your specific cell line, often starting in the 1-10 mM range.[1]
-
Labeling Duration: The time required to reach isotopic steady state, where the 13C enrichment in metabolites becomes stable, needs to be determined through a time-course experiment.[2]
-
Analytical Method: Choose a suitable analytical platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for detecting and quantifying 13C enrichment.[10]
Q4: Why is it important to reach isotopic steady state?
A4: Reaching isotopic steady state is crucial for accurate metabolic flux analysis. At steady state, the 13C enrichment in metabolites is stable over time, which is a key assumption in many metabolic modeling calculations.[3][12] Failure to reach steady state can lead to an underestimation of metabolic fluxes. It is recommended to verify that isotopic steady state has been reached by measuring 13C enrichment at multiple time points (e.g., 18 and 24 hours).[3][4]
Q5: How can I minimize isotopic dilution from unlabeled sources?
A5: Isotopic dilution occurs when the 13C-labeled tracer mixes with pre-existing unlabeled pools of the metabolite.[5] To minimize this, it is critical to wash the cells with a base medium (e.g., PBS or a medium without the unlabeled metabolite) immediately before adding the this compound labeling medium.[5][6] This helps to remove residual unlabeled ribitol and other metabolites from the culture.
Experimental Protocols
Protocol 1: Cell Preparation and this compound Labeling
This protocol outlines the steps for labeling adherent cells with this compound.
-
Cell Seeding:
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM without ribose) with the desired concentration of this compound.[6]
-
If using serum, it is recommended to use dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled small molecules.[6]
-
Warm the labeling medium to 37°C before use.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or a base medium to remove residual unlabeled metabolites.[1][5]
-
Immediately add the pre-warmed this compound labeling medium to the cells.[5]
-
Incubate the cells for the predetermined duration to achieve isotopic steady state (this should be optimized for each cell line and experimental condition).[6]
-
Protocol 2: Metabolite Extraction
This protocol describes the steps for quenching metabolism and extracting intracellular metabolites.
-
Quenching Metabolism:
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to cover the cells.[1][10]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[6]
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube.[1]
-
The metabolite extract can be stored at -80°C until analysis.[1]
-
-
Sample Preparation for Mass Spectrometry:
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Simplified metabolic fate of this compound in mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isotopic Tracers for Pentose Phosphate Pathway Flux Analysis: Ribitol-1-13C vs. [1,2-13C2]glucose
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount for understanding cellular physiology and identifying novel therapeutic targets. The Pentose Phosphate Pathway (PPP) is a critical metabolic route for producing NADPH and precursors for nucleotide biosynthesis. This guide provides an objective comparison of two isotopic tracers, the novel Ribitol-1-13C and the well-established [1,2-13C2]glucose, for assessing PPP flux, supported by available experimental insights.
The selection of an appropriate isotopic tracer is a critical decision in metabolic flux analysis (MFA). While [1,2-13C2]glucose is widely regarded as a gold standard for its ability to provide precise estimates of both the oxidative and non-oxidative branches of the PPP, this compound presents a more specialized, albeit less validated, tool for probing specific aspects of pentitol metabolism and its intersection with the PPP.
Principles of PPP Flux Analysis with 13C Tracers
Metabolism of [1,2-13C2]glucose through glycolysis yields M+2 labeled triose phosphates, whereas the oxidative PPP generates a mixture of M+0, M+1, and M+2 labeled intermediates.[1] This differential labeling allows for the deconvolution of fluxes through the two pathways.[1] The ratio of M+1 to M+2 mass isotopomers in downstream metabolites like 3-phosphoglycerate (3PG) can approximate the relative contribution of the oxidative PPP to glucose metabolism.[2]
In contrast, this compound, as a five-carbon sugar alcohol, is expected to be phosphorylated to ribitol-5-phosphate, which can then enter the non-oxidative branch of the PPP.[3] Tracing the fate of the 13C label from this position could offer specific insights into the dynamics of the non-oxidative PPP.[3][4] However, its metabolic entry point is downstream of the oxidative PPP, limiting its direct utility in quantifying the flux through this initial, rate-limiting step.[5]
Quantitative and Qualitative Comparison of Tracers
The choice of tracer significantly impacts the precision and scope of a metabolic flux analysis study. [1,2-13C2]glucose has been extensively validated and provides high-resolution data for the PPP and glycolysis.[6] this compound is a newer, more targeted tracer with limited direct experimental data available for comprehensive PPP flux analysis.[5]
| Feature | [1,2-13C2]glucose | This compound |
| Primary Application | Quantifying relative flux through oxidative and non-oxidative PPP branches.[5] | Tracing ribitol-specific pathways and potentially probing the non-oxidative PPP.[5][7] |
| Precision of Flux Estimate | High, considered one of the most precise tracers for the PPP.[6][8] | Unknown, limited direct experimental data available.[5] |
| Information Richness | Provides relative and absolute fluxes through the oxidative and non-oxidative branches of the PPP.[8] | Potentially provides insights into ribitol metabolism and its link to the non-oxidative PPP.[8] |
| Validation & Literature | Extensively validated with numerous publications and established protocols.[7] | Limited published research and lack of established protocols for comprehensive MFA.[7] |
| Data Analysis Complexity | Moderately complex, requires specialized software for metabolic flux analysis.[8] | Potentially complex, requiring knowledge of ribitol metabolic pathways.[8] |
| Advantages | Well-characterized labeling patterns in downstream metabolites; provides precise estimates for both glycolysis and PPP fluxes.[5][6] | Specific for pathways utilizing ribitol; may provide unique insights into the regulation of CDP-ribitol synthesis.[5] |
| Disadvantages | Can be more expensive than singly labeled glucose tracers.[5] | Metabolic entry point is downstream of the oxidative PPP; cellular uptake can be variable.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following protocols outline the key steps for using [1,2-13C2]glucose and a hypothetical protocol for this compound based on standard 13C-MFA procedures.
Protocol for PPP Flux Analysis using [1,2-13C2]glucose
This protocol is adapted from established methods for 13C metabolic flux analysis in mammalian cells.[9]
1. Cell Culture and Isotope Labeling:
-
Seed cells at a desired density and allow them to attach and recover for 24 hours.
-
Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose) with a known concentration of [1,2-13C2]glucose (e.g., 9.6 mM).[9]
-
Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a sufficient duration (e.g., 3 hours and 15 minutes) to achieve isotopic steady-state.[9]
2. Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the labeling medium and adding an ice-cold quenching solution (e.g., 80% methanol).
-
Lyse the cells and extract metabolites.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
3. Sample Analysis by Mass Spectrometry:
-
Derivatize the dried metabolite extracts to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., lactate, 3-phosphoglycerate).
4. Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of 13C.
-
Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic model and estimate intracellular fluxes.[4]
Hypothetical Protocol for PPP Flux Analysis using this compound
This protocol is based on general principles of 13C-MFA as specific, validated protocols for this compound are not widely available.[4]
1. Cell Culture and Isotope Labeling:
-
Follow the same initial cell seeding and recovery steps as for [1,2-13C2]glucose.
-
Prepare a labeling medium by supplementing a base medium with a known concentration of this compound (e.g., 10 mM).[4] The concentration of other carbon sources like glucose should be carefully controlled.
-
Wash cells with PBS and add the pre-warmed this compound labeling medium.
-
Incubate for a duration determined empirically to achieve isotopic steady state.[4]
2. Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described for the [1,2-13C2]glucose protocol.
3. Sample Analysis by Mass Spectrometry:
-
Derivatize and analyze the samples by GC-MS to measure the MIDs of PPP intermediates and related metabolites.
4. Data Analysis and Flux Calculation:
-
Correct the raw MIDs for natural 13C abundance.
-
Utilize a metabolic model that includes ribitol metabolism to estimate fluxes, paying close attention to the entry of the label into the non-oxidative PPP.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of atoms through metabolic pathways and understanding the experimental process.
Caption: Metabolic pathways showing the entry of [1,2-13C2]glucose and this compound.
Caption: A generalized workflow for 13C metabolic flux analysis experiments.
Conclusion
For researchers aiming for a comprehensive and precise quantification of both oxidative and non-oxidative PPP fluxes, [1,2-13C2]glucose remains the superior and well-validated choice.[6][8] Its utility is supported by a vast body of literature and established analytical frameworks.
This compound, on the other hand, represents a more specialized tool. While it holds promise for investigating the intricacies of ribitol metabolism and its connection to the non-oxidative PPP, its application for a full-scale PPP flux analysis is currently theoretical.[4][7] Further research is necessary to validate its metabolic fate and establish robust protocols for its use in quantitative flux analysis. The selection between these two tracers will ultimately depend on the specific research question, with [1,2-13C2]glucose being the recommended tracer for a broad and accurate assessment of PPP activity.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ribitol-1-13C Data with Seahorse Analyzer Results: A Comparative Guide
For researchers, scientists, and drug development professionals investigating cellular metabolism, understanding the intricate network of metabolic pathways is paramount. Two powerful techniques, Ribitol-1-13C isotope tracing and Seahorse XF analysis, offer unique insights into cellular bioenergetics. This guide provides an objective comparison of their capabilities, supported by experimental protocols and data interpretation, to facilitate a comprehensive understanding of metabolic phenotypes.
While direct cross-validation studies are not yet prevalent, this guide outlines how data from these complementary techniques can be correlated to provide a more complete picture of cellular metabolism. This compound tracing allows for the precise tracking of a specific substrate through metabolic pathways, such as the Pentose Phosphate Pathway (PPP), to quantify metabolic fluxes.[1][2] The Seahorse XF Analyzer, on the other hand, provides real-time measurements of key indicators of mitochondrial respiration and glycolysis, namely the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[3][4]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and outputs of this compound tracing and Seahorse XF analysis, highlighting their complementary nature.
| Feature | This compound Isotope Tracing | Seahorse XF Analyzer |
| Principle | Tracks the metabolic fate of 13C-labeled ribitol through metabolic pathways.[1] | Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.[4] |
| Primary Output | Mass isotopomer distributions of downstream metabolites, enabling calculation of metabolic fluxes.[5] | Kinetic data of OCR and ECAR, providing insights into mitochondrial respiration and glycolysis.[6][7] |
| Key Parameters | Flux rates through specific pathways (e.g., Pentose Phosphate Pathway). | Basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, glycolysis, glycolytic capacity, and glycolytic reserve.[8][9] |
| Experimental Time | Typically requires several hours to days to reach isotopic steady state.[1] | Real-time measurements are performed over a period of 1-2 hours.[10] |
| Throughput | Lower throughput, often involving sample collection followed by mass spectrometry analysis. | Higher throughput, with measurements performed in 24- or 96-well plates.[3] |
| Data Analysis | Requires specialized software for metabolic flux analysis.[5] | Seahorse XF software automatically calculates key parameters.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for conducting this compound tracing experiments and Seahorse XF assays.
This compound Labeling Experiment
This protocol outlines the general steps for a 13C labeling experiment using this compound in cultured cells.
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.[11]
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with a known concentration of this compound.[12] It is also important to include other necessary nutrients like dialyzed fetal bovine serum to avoid interference from unlabeled sources.[12]
-
Isotope Labeling: Once cells have reached the desired confluency, remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed this compound labeling medium.[12] Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the tracer and to reach an isotopic steady state.[1][5]
-
Metabolite Extraction: To halt metabolic activity, rapidly quench the cells by aspirating the labeling medium and immediately adding an ice-cold extraction solvent, such as 80% methanol.[11]
-
Sample Collection and Preparation: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[11] Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[5] Dry the supernatant using a vacuum concentrator.[12]
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in target metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Data Analysis: Use specialized software to determine the mass isotopomer distributions (MIDs) of key metabolites and to estimate intracellular metabolic fluxes.[5]
Seahorse XF Cell Mito Stress Test
This protocol describes the standard procedure for assessing mitochondrial function using the Seahorse XF Cell Mito Stress Test.[3]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[13]
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine.[14] Warm the medium to 37°C before use.[13]
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium from the Seahorse plate, wash once with the prepared Seahorse assay medium, and then add the final volume of fresh assay medium.[13] Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[13]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone and antimycin A) diluted in the assay medium.[3][13]
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer.[13] After calibration, replace the calibrant plate with the cell plate and start the assay.[13] The instrument will automatically inject the compounds and measure OCR in real-time.[4]
-
Data Analysis: The Seahorse XF software automatically calculates key mitochondrial function parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15]
Mandatory Visualization
Diagrams are provided below to illustrate the experimental workflows and a key metabolic pathway relevant to both techniques.
Caption: Experimental workflows for this compound tracing and Seahorse XF analysis.
Caption: Simplified diagram of the Pentose Phosphate Pathway and its connection to glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. In Vitro Technologies :: Products [lifescience.invitro.co.nz]
- 9. agilent.com [agilent.com]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tabaslab.com [tabaslab.com]
- 14. content.protocols.io [content.protocols.io]
- 15. hpst.cz [hpst.cz]
A Head-to-Head Comparison: Ribitol-1-¹³C Versus Deuterated Ribitol for Metabolic Labeling Studies
For researchers, scientists, and drug development professionals engaged in metabolic analysis, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison between two stable isotope-labeled forms of ribitol: Ribitol-1-¹³C and deuterated ribitol. By examining their performance, stability, and analytical considerations, this document aims to equip researchers with the necessary information to make an informed choice for their specific metabolic labeling studies.
Ribitol, a five-carbon sugar alcohol, is a key metabolite in various biological processes, notably as a precursor in the pentose phosphate pathway (PPP) and in the biosynthesis of bacterial cell wall components. The use of isotopically labeled ribitol allows for the precise tracing of its metabolic fate, providing valuable insights into pathway dynamics and flux. Both carbon-13 (¹³C) and deuterium (²H or D) are stable isotopes commonly employed for this purpose, yet they possess distinct characteristics that influence their suitability for different research applications.
Performance and Analytical Considerations: A Comparative Analysis
The choice between a ¹³C-labeled and a deuterated tracer hinges on several factors, including the analytical method employed, the desired level of accuracy, and the specific metabolic questions being addressed.
| Feature | Ribitol-1-¹³C | Deuterated Ribitol | Key Considerations |
| Isotopic Stability | High. The ¹³C-label is integrated into the carbon backbone and is not susceptible to exchange under physiological or typical sample processing conditions. | Variable. Deuterium atoms, particularly those bonded to heteroatoms (e.g., hydroxyl groups), can be prone to exchange with protons in aqueous environments. Labeling on non-exchangeable carbon positions is more stable. | The stability of the isotopic label is paramount for accurate flux analysis. Loss of the label can lead to underestimation of incorporation and erroneous flux calculations. |
| Mass Difference | A single ¹³C atom increases the mass by approximately 1 Dalton. | The mass increase depends on the number of deuterium atoms incorporated. | The mass difference affects the resolution required for mass spectrometry and can influence chromatographic behavior. |
| Chromatographic Isotope Effect | Negligible. The small mass difference between ¹²C and ¹³C typically does not result in significant chromatographic separation between labeled and unlabeled isotopologues. | Can be significant. The larger relative mass difference between hydrogen and deuterium can lead to differences in retention times during chromatography. This can complicate data analysis and quantification. | Co-elution of the labeled standard and the endogenous analyte is crucial for accurate quantification using isotope dilution mass spectrometry. |
| Analytical Detection | Primarily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. | Primarily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. | The choice of analytical platform will influence the experimental design and data analysis workflow. |
| Cost | Generally more expensive to synthesize. | Often less expensive to synthesize compared to their ¹³C-labeled counterparts. | Budgetary constraints can be a factor in the selection of a tracer. |
Metabolic Fate and Signaling Pathways
Upon entering the cell, ribitol is phosphorylated to ribitol-5-phosphate, which can then enter the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for the production of NADPH and the precursors for nucleotide biosynthesis.
Experimental Workflows
The experimental workflow for metabolic labeling studies using either Ribitol-1-¹³C or deuterated ribitol follows a similar series of steps, from cell culture and labeling to sample analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling with Ribitol-1-¹³C
This protocol outlines a general procedure for labeling cultured mammalian cells with Ribitol-1-¹³C.
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium
-
Ribitol-1-¹³C
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach approximately 80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with Ribitol-1-¹³C to the desired final concentration (e.g., 100 µM).
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared Ribitol-1-¹³C labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the incorporation of ¹³C into ribitol and its downstream metabolites.
-
Protocol 2: Metabolic Labeling with Deuterated Ribitol (Generalized)
This protocol provides a general framework for using deuterated ribitol, which may require optimization based on the specific deuterated ribitol species and the experimental system.
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium
-
Deuterated Ribitol (with deuterium on non-exchangeable positions)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding and Media Preparation: Follow steps 1 and 2 as described in Protocol 1, substituting Ribitol-1-¹³C with deuterated ribitol.
-
Isotopic Labeling: Follow step 3 as in Protocol 1.
-
Metabolite Quenching and Extraction: Follow step 4 as in Protocol 1. Care should be taken during sample handling to minimize the potential for back-exchange of deuterium with protons if any exchangeable positions are labeled.
-
Sample Analysis:
-
Follow step 5 as in Protocol 1.
-
During mass spectrometry analysis, it is crucial to assess for potential chromatographic shifts between the deuterated and unlabeled ribitol. The data analysis method should account for any observed separation to ensure accurate quantification.
-
Conclusion
The choice between Ribitol-1-¹³C and deuterated ribitol for metabolic labeling studies is a nuanced decision that depends on the specific research goals and available analytical instrumentation. Ribitol-1-¹³C offers superior isotopic stability and minimal chromatographic isotope effects, making it the preferred choice for highly accurate and precise metabolic flux analysis.[1] Deuterated ribitol, while often more cost-effective, may present challenges related to isotopic stability and chromatographic separation, which must be carefully considered and controlled for in the experimental design and data analysis.[1] By understanding the inherent properties of each tracer, researchers can select the most appropriate tool to unravel the complexities of ribitol metabolism and its role in cellular physiology and disease.
References
A Researcher's Guide to Stable Isotope Tracing: Comparative Analysis of Ribitol-1-¹³C and Other ¹³C-Labeled Pentoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ribitol-1-¹³C with other ¹³C-labeled pentoses, including ribose, xylose, and arabinose, for use in metabolic research. The selection of an appropriate isotopic tracer is critical for accurately elucidating metabolic pathways and quantifying metabolic fluxes. This document offers an objective analysis of these tracers, supported by available data and detailed experimental protocols, to inform experimental design in basic research and drug development.
Introduction to ¹³C-Labeled Pentoses in Metabolic Research
Stable isotope tracing using carbon-13 (¹³C) has become a cornerstone of metabolic research, allowing for the detailed mapping of carbon flow through complex metabolic networks. Pentoses and their derivatives are central to cellular metabolism, playing critical roles in the pentose phosphate pathway (PPP), nucleotide biosynthesis, and the synthesis of various glycoconjugates. By introducing ¹³C-labeled pentoses into biological systems, researchers can track the metabolic fate of these sugars and gain insights into the regulation of these pathways in health and disease.
Ribitol, a five-carbon sugar alcohol, is a key intermediate in several metabolic pathways. Its ¹³C-labeled forms, such as Ribitol-1-¹³C, serve as valuable tracers for investigating these processes. This guide will compare the utility of Ribitol-1-¹³C with other commonly studied ¹³C-labeled pentoses.
Comparative Analysis of ¹³C-Labeled Pentoses
The choice of a ¹³C-labeled pentose tracer depends on the specific metabolic pathway under investigation. While direct comparative performance data for Ribitol-1-¹³C against other ¹³C-labeled pentoses is limited in the current literature, we can infer their respective strengths and applications based on their known metabolic roles.
Ribitol-1-¹³C is a powerful tool for tracing the metabolic fate of ribitol. By introducing a ¹³C label at the C1 position, researchers can distinguish supplemented ribitol from endogenous pools and track its incorporation into downstream metabolites. This is particularly useful for studying pathways involved in the synthesis of ribitol-containing compounds and for untargeted metabolomics to identify novel ribitol-derived metabolites.
In contrast, ¹³C-labeled ribose, xylose, and arabinose are utilized to probe different aspects of pentose metabolism. For instance, ¹³C-ribose is a direct precursor for nucleotide biosynthesis and can provide a more immediate readout of this pathway's activity. The metabolism of xylose and arabinose in mammalian cells is less well-defined but can be investigated using their ¹³C-labeled counterparts to understand their uptake and conversion to intermediates of central carbon metabolism.
A study comparing the effects of unlabeled ribitol, ribose, and xylitol supplementation in breast cancer cells showed that ribitol treatment uniquely enhanced glycolysis and nucleotide biosynthesis, highlighting the distinct metabolic reprogramming induced by each pentose. This suggests that their ¹³C-labeled versions would also reveal different aspects of metabolic rewiring.
Data Presentation
The following tables summarize the key characteristics and potential applications of Ribitol-1-¹³C and other ¹³C-labeled pentoses.
| Tracer | Primary Metabolic Pathways Investigated | Key Advantages | Limitations | Primary Analytical Methods |
| Ribitol-1-¹³C | Ribitol metabolism, Pentose Phosphate Pathway (non-oxidative branch), Glycosylation precursor synthesis | Specific for tracing ribitol fate. Useful in targeted and untargeted metabolomics. | Cellular uptake can be variable. Less direct tracer for the oxidative PPP compared to ¹³C-glucose. | LC-MS, GC-MS, NMR |
| [1-¹³C]Ribose | Pentose Phosphate Pathway, Nucleotide biosynthesis | Directly enters nucleotide synthesis pathways. | May be rapidly metabolized, complicating flux analysis in slower pathways. | LC-MS, GC-MS, NMR |
| [1-¹³C]Xylose | Pentose metabolism, Conversion to PPP intermediates | Can elucidate pathways of xenobiotic sugar metabolism. | Uptake and metabolism can be slow and cell-type dependent in mammalian cells. | LC-MS, GC-MS, NMR |
| [1-¹³C]Arabinose | Pentose metabolism, Arabinose-specific pathways (if present) | Useful for studying the metabolism of less common dietary pentoses. | Limited uptake and metabolism in most mammalian cells. | LC-MS, GC-MS, NMR |
Experimental Protocols
Accurate and reproducible data from ¹³C-labeling experiments rely on meticulous experimental execution. Below are detailed protocols for key experiments.
Protocol 1: General Procedure for ¹³C-Pentose Labeling in Adherent Mammalian Cells
1. Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that ensures they reach mid-logarithmic growth phase (typically 70-80% confluency) at the time of the experiment.
-
Culture cells in their standard, unlabeled growth medium.
2. Medium Exchange and Labeling:
-
One day prior to the experiment, it is recommended to switch to a fresh batch of unlabeled medium to normalize the extracellular environment.
-
On the day of the experiment, aspirate the standard medium and wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Immediately add the pre-warmed experimental medium containing the desired ¹³C-labeled pentose (e.g., Ribitol-1-¹³C) at a predetermined concentration. Ensure the medium is free of the corresponding unlabeled pentose.
3. Incubation:
-
Return the plates to the incubator for the desired labeling period. This period should be optimized for the specific cell line and metabolic pathway to ensure isotopic steady state is approached for the metabolites of interest.
4. Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly remove the plates from the incubator and aspirate the labeled medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites.
5. Sample Preparation for Analysis:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite extract can be stored at -80°C or reconstituted in an appropriate solvent for analysis by LC-MS or NMR.
Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).
2. LC Separation:
-
Utilize a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
-
The specific gradient and column will need to be optimized for the metabolites of interest.
3. Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to confirm the identity of metabolites and determine the position of the ¹³C label through fragmentation patterns.
4. Data Analysis:
-
Process the raw data to identify peaks corresponding to the ¹³C-labeled metabolites and their isotopologues.
-
Correct the mass isotopologue distributions (MIDs) for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).
Protocol 3: Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
2. NMR Data Acquisition:
-
Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer.
-
One-dimensional (1D) ¹³C NMR will show distinct signals for each carbon in the molecule, with the position of the ¹³C label confirmed by a significant increase in the corresponding signal intensity.
-
Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, can be used to assign the carbon signals based on their correlation to attached protons.
3. Data Analysis:
-
Process the NMR spectra to identify and quantify the signals corresponding to the ¹³C-labeled metabolites.
-
The chemical shifts and coupling constants can provide information about the structure and conformation of the metabolites.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the use of ¹³C-labeled pentoses.
Caption: Metabolic entry points of ¹³C-pentoses into the PPP.
Assessing the Specificity of Ribitol-1-¹³C as a Tracer for the Pentose Phosphate Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ribitol-1-¹³C with established isotopic tracers for assessing the metabolic flux through the Pentose Phosphate Pathway (PPP). The PPP is a critical metabolic route responsible for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[1][2] The accurate quantification of PPP flux is vital for understanding cellular physiology in various contexts, including cancer biology, neurodegenerative diseases, and drug development.[3] This guide presents a comparative analysis of Ribitol-1-¹³C and other commonly used tracers, supported by theoretical frameworks and generalized experimental protocols, to aid in the selection of the most appropriate analytical strategy for your research.
Comparison of Isotopic Tracers for Pentose Phosphate Pathway Analysis
The choice of an isotopic tracer is a critical determinant for the successful outcome of metabolic flux studies.[4] While Ribitol-1-¹³C presents a targeted approach for probing the PPP, its use is not as widely documented as that of glucose-based tracers.[5] The following table summarizes the characteristics of Ribitol-1-¹³C in comparison to well-established alternatives.
| Tracer | Primary Metabolic Pathways Targeted | Advantages | Limitations |
| Ribitol-1-¹³C | Pentose Phosphate Pathway, Ribitol Metabolism | - Directly traces ribitol utilization and its entry into the non-oxidative PPP.- May provide specific insights into the regulation of CDP-ribitol synthesis.[6] | - Limited direct experimental data is available to validate its performance.- Its metabolic entry point is downstream of the oxidative PPP.- Cellular uptake and metabolism of ribitol can vary between cell types.[7] |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | - Well-established tracer for central carbon metabolism, providing detailed and precise flux information for both glycolysis and the PPP.[4][8]- The labeling pattern provides distinct signatures for glycolysis and the PPP, enabling robust flux estimation.[9] | - Can be more expensive than singly labeled glucose tracers.[6] |
| [U-¹³C₆]glucose | Central Carbon Metabolism | - Uniformly labeled glucose provides a broad overview of glucose metabolism, enabling the analysis of a wide range of metabolic pathways.[7][10] | - Can be less sensitive for resolving specific fluxes, particularly in the PPP, due to complex labeling patterns.[10] |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerotic Reactions | - Ideal for investigating the tricarboxylic acid (TCA) cycle and related pathways.[4] | - Offers minimal information for glycolysis and the PPP.[8] |
Experimental Protocols
The following is a generalized protocol for a ¹³C metabolic flux analysis (MFA) experiment. This protocol can be adapted for use with Ribitol-1-¹³C or other isotopic tracers.
Cell Culture and ¹³C Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for sufficient growth during the labeling period.
-
Tracer Introduction: Once cells have reached the desired confluency, replace the standard culture medium with a medium containing the ¹³C-labeled tracer (e.g., Ribitol-1-¹³C, [1,2-¹³C₂]glucose). A common approach is to use a mixture of labeled and unlabeled substrates (e.g., 1:1 ratio).[11][12]
-
Incubation: Incubate the cells with the tracer-containing medium for a predetermined period. The incubation time should be sufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant.[13] This time can range from minutes to hours depending on the cell type and metabolites of interest.[11][12]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the medium and immediately add a cold quenching solution, such as -80°C methanol.[13]
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the quenched cells. Scrape the cells and collect the cell lysate.[13]
-
Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under vacuum or nitrogen.[13]
Analytical Methods
The analysis of ¹³C enrichment in metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and identifying volatile and semi-volatile compounds. Metabolites are often derivatized to increase their volatility before analysis.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique suitable for a wide range of metabolites, including those not amenable to GC-MS.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating metabolic pathways.[4][14]
Data Analysis and Flux Calculation
-
Data Processing: Process the raw analytical data to identify and quantify the different isotopologues of the metabolites of interest. The mass shift corresponding to the incorporation of ¹³C atoms is measured.[14]
-
Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of ¹³C.
-
Metabolic Flux Analysis (MFA): Use specialized software to fit the corrected labeling data to a metabolic model of the pathway of interest. This allows for the calculation of intracellular metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Caption: Entry of Ribitol-1-¹³C into the Pentose Phosphate Pathway.
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Conclusion
The selection of an appropriate isotopic tracer is paramount for the accurate assessment of Pentose Phosphate Pathway flux. For high-precision quantification of PPP flux and the resolution of its oxidative and non-oxidative branches, [1,2-¹³C₂]glucose is currently the tracer of choice, supported by a wealth of experimental data.[8] [U-¹³C₆]glucose is more suitable for obtaining a broader overview of central carbon metabolism but offers less precision for the PPP specifically.[9]
Ribitol-1-¹³C presents an intriguing, more targeted approach to probe the non-oxidative branch of the PPP and the metabolism of ribitol itself. However, its utility as a specific tracer for the PPP requires further empirical validation. The variability in cellular uptake and the limited number of published studies using Ribitol-1-¹³C for comprehensive metabolic flux analysis are current limitations.[7] Researchers considering the use of Ribitol-1-¹³C should perform preliminary studies to characterize its uptake and metabolism in their specific experimental system. This guide provides the foundational knowledge and a general experimental framework to embark on such investigations, ultimately contributing to a more nuanced understanding of cellular metabolism.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Ribitol-1-13C Metabolic Flux Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting inter-laboratory comparisons of metabolic flux measurements using Ribitol-1-13C as a tracer. While direct inter-laboratory studies on this compound are not yet widely published, this document outlines standardized protocols derived from well-established 13C-Metabolic Flux Analysis (13C-MFA) methodologies.[1][2][3] It also offers a comparative analysis against other common isotopic tracers, supported by hypothetical experimental data to illustrate expected outcomes.
Introduction to this compound in Metabolic Flux Analysis
Ribitol, a five-carbon sugar alcohol, is a metabolite involved in the pentose phosphate pathway (PPP).[4] Its isotopically labeled form, this compound, serves as a tracer in metabolic flux analysis to investigate cellular metabolism.[4][5] By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates of metabolic reactions (fluxes).[5][6][7] This is particularly useful for studying the PPP and related metabolic routes.[4][7]
Comparative Analysis of Isotopic Tracers
The choice of isotopic tracer is a critical step in designing a 13C-MFA experiment and directly impacts the precision and scope of the resulting flux map.[8][9] While uniformly labeled glucose ([U-13C]glucose) is a common choice for a global view of central carbon metabolism, positionally labeled tracers like this compound can provide more targeted information on specific pathways.[9]
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| This compound | Pentose Phosphate Pathway (PPP), Ribitol Metabolism.[4] | Directly traces ribitol utilization and its entry into central metabolism.[4] Can provide specific insights into the non-oxidative PPP.[7][9] | Limited scope compared to global tracers like glucose.[9] Cellular uptake of ribitol can be variable.[5][9] Fewer established protocols.[9] |
| [U-13C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle.[8][9] | Provides a comprehensive overview of central carbon metabolism.[9] Extensive literature and well-established protocols are available.[9] | May not provide sufficient resolution for specific, less active pathways without parallel labeling experiments. |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP).[4] | Particularly useful for resolving fluxes through the PPP.[4] | Provides less information on TCA cycle fluxes compared to [U-13C]glucose. |
Experimental Protocols
A generalized workflow for a 13C-MFA experiment using this compound is detailed below. This protocol is based on standard 13C-MFA procedures and should be optimized for the specific cell type and experimental conditions.[7][8]
1. Cell Culture and Isotope Labeling:
-
Culture cells in a standard growth medium to the desired cell density and growth phase.[5]
-
To initiate labeling, replace the standard medium with a medium containing this compound at a known concentration.
-
Incubate the cells for a sufficient duration to approach isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant.[5] This time should be determined empirically for the specific biological system.[7]
2. Metabolic Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions.[8] This is typically achieved by aspirating the medium and adding a cold quenching solution, such as -80°C methanol.[5][8]
-
Lyse the cells and extract intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, water, and chloroform.[8]
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
-
For GC-MS analysis, derivatization of metabolites is often necessary to increase their volatility.[4][8]
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.[7][8]
-
Utilize computational software for 13C-MFA (e.g., INCA, Metran) to estimate intracellular metabolic fluxes.[7][8] These programs fit the experimental labeling data to a metabolic network model to calculate the flux distribution that best explains the observed labeling patterns.[8]
-
Perform statistical analyses to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.[8]
Hypothetical Inter-laboratory Comparison Data
The following table illustrates the type of quantitative data that would be generated in an inter-laboratory comparison of this compound metabolic flux measurements. The values are hypothetical and serve to demonstrate the expected outputs and potential variability between laboratories.
| Metabolic Flux (Relative to Ribitol Uptake) | Laboratory A (Mean ± SD) | Laboratory B (Mean ± SD) | Laboratory C (Mean ± SD) |
| Ribitol Uptake | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| Ribulose-5-P from Ribitol | 95 ± 7 | 92 ± 8 | 96 ± 5 |
| Glycolysis (upper) | 60 ± 5 | 65 ± 6 | 62 ± 4 |
| Pentose Phosphate Pathway (oxidative) | 30 ± 4 | 28 ± 5 | 32 ± 3 |
| Pentose Phosphate Pathway (non-oxidative) | 15 ± 3 | 18 ± 4 | 16 ± 2 |
| TCA Cycle Entry | 45 ± 6 | 42 ± 7 | 48 ± 5 |
Mandatory Visualizations
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating Changes in Ribitol-1-13C Labeling: A Comparative Guide to Statistical Methods
Ribitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP).[1][2] Its isotopically labeled form, Ribitol-1-13C, serves as a valuable tracer to investigate metabolic flux through the PPP and related pathways.[1][3] Changes in the labeling patterns of downstream metabolites upon genetic or environmental perturbations can provide insights into metabolic reprogramming in various disease states, including cancer and muscular dystrophies.[2] However, distinguishing true biological changes from experimental noise requires rigorous statistical validation.
This guide compares common statistical approaches for analyzing changes in Mass Isotopomer Distributions (MIDs) derived from this compound labeling experiments and provides a framework for selecting the most appropriate method.
Data Presentation: Comparison of Statistical Methods
The choice of statistical method for analyzing changes in 13C labeling patterns is crucial for the accurate interpretation of metabolic flux data. Below is a comparison of commonly used statistical tests, outlining their applications, assumptions, strengths, and limitations in the context of this compound labeling studies.
| Statistical Method | Application | Assumptions | Strengths | Limitations |
| Student's t-test | Comparison of the abundance of a single isotopologue between two experimental groups. | Data is normally distributed; equal variances between groups (for standard t-test). | Simple to implement and interpret for individual isotopologues. | Does not account for the correlated nature of MIDs; risk of false positives with multiple comparisons. |
| Analysis of Variance (ANOVA) | Comparison of the abundance of a single isotopologue across more than two experimental groups. | Data is normally distributed; homogeneity of variances. | Extends the t-test for multiple group comparisons. | Similar to the t-test, it does not consider the entire MID profile. |
| Multivariate Analysis of Variance (MANOVA) | Simultaneous comparison of the entire MID vector between two or more groups. | Multivariate normality; homogeneity of covariance matrices. | Considers the relationships between different isotopologues; provides a single p-value for the overall change in MID. | More complex to implement and interpret; requires larger sample sizes. |
| Chi-squared (χ²) test | Comparison of the observed distribution of isotopologues against an expected distribution. | Sufficiently large sample size for the expected frequencies to be greater than 5. | Useful for goodness-of-fit analysis of a metabolic model. | Less direct for comparing changes between experimental groups. |
| Monte Carlo methods | Simulating the propagation of measurement errors to estimate confidence intervals of metabolic fluxes. | A well-defined metabolic model. | Provides robust statistical assessment of flux differences.[4] | Computationally intensive; requires specialized software for 13C-MFA.[4] |
| Bayesian statistics | Incorporating prior knowledge to estimate the probability of a change in labeling or flux. | A defined prior probability distribution. | Can be powerful with limited data; provides a full posterior probability distribution of the parameters. | Can be sensitive to the choice of prior; computationally complex. |
Experimental Protocols
Reproducible and reliable data are the foundation of any statistical analysis. The following are detailed methodologies for key experiments in a this compound labeling study.
Protocol 1: Cell Culture and 13C Labeling
Objective: To label cells with this compound to achieve isotopic steady state.
Materials:
-
Cells of interest
-
Standard growth medium
-
Labeling medium (standard medium supplemented with a defined concentration of this compound)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 50-80%).[2]
-
Ensure cells are in the exponential growth phase.[2]
-
Aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed PBS.[2]
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 2, 6, 12, 24, 48 hours) to approach isotopic steady state.[2]
Protocol 2: Metabolite Extraction
Objective: To quench metabolism and extract intracellular metabolites.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Place the culture vessel on ice to quench metabolic activity.[2]
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.[2]
-
Add a sufficient volume of ice-cold 80% methanol to lyse the cells.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[1]
-
Transfer the supernatant containing the metabolites to a new tube for analysis.[1]
Protocol 3: GC-MS Analysis for Mass Isotopomer Distribution
Objective: To determine the mass isotopomer distribution (MID) of ribitol and downstream metabolites.
Materials:
-
Dried metabolite extract
-
Derivatization agent (e.g., MTBSTFA)
-
GC-MS system
Procedure:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]
-
Derivatize the metabolites to increase their volatility for GC-MS analysis.[1]
-
Inject the derivatized sample into the GC-MS system.[1]
-
Set the GC-MS parameters to optimally separate and detect the metabolites of interest.[1]
-
Analyze the resulting mass spectra to determine the MID for each metabolite.[1]
-
Correct the raw MID data for the natural abundance of 13C.[1]
Protocol 4: Statistical Validation of Changes in MIDs
Objective: To statistically determine if there is a significant change in the MID of a metabolite between experimental conditions.
Procedure:
-
Data Formatting: Organize the corrected MID data into a table with samples as rows and isotopologues (M0, M1, M2, etc.) as columns.
-
Choosing a Statistical Test: Based on the experimental design (two groups or more) and the desire to test individual isotopologues or the entire MID, select an appropriate statistical test from the comparison table above.
-
Performing the Test (Example using Student's t-test for a single isotopologue): a. For a specific isotopologue (e.g., M+1 of Ribose-5-phosphate), create two groups of data corresponding to the control and treatment conditions. b. Perform an independent two-sample t-test to obtain a p-value. c. Repeat for all other isotopologues of interest, applying a correction for multiple comparisons (e.g., Bonferroni correction).
-
Performing the Test (Example using MANOVA for the entire MID): a. Define the entire MID vector as the dependent variable. b. Define the experimental condition as the independent variable. c. Perform a MANOVA test to obtain a single p-value indicating if there is a significant difference in the overall MID profile between the groups.
-
Interpretation: A p-value below a predetermined significance level (e.g., 0.05) indicates a statistically significant change in the labeling pattern.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in a this compound labeling experiment.
Caption: Metabolic fate of this compound in the cell.
Caption: Experimental workflow for this compound labeling.
Caption: Logic for selecting a statistical validation method.
References
A Comparative Guide: Ribitol-1-13C Flux Analysis vs. Transcriptomics for Assessing Pathway Activity
In the pursuit of understanding cellular metabolism for research and drug development, two powerful techniques stand at the forefront: Metabolic Flux Analysis (MFA) and Transcriptomics. This guide provides an objective comparison of Ribitol-1-13C flux analysis, a targeted approach to elucidating the activity of the Pentose Phosphate Pathway (PPP), and transcriptomics (specifically RNA-Seq), a global method for assessing gene expression. We will delve into the experimental protocols, present comparative data, and illustrate the underlying principles to aid researchers in selecting the most appropriate technique for their scientific questions.
At a Glance: Key Differences
| Feature | This compound Flux Analysis | Transcriptomics (RNA-Seq) |
| Measures | The rate of metabolic reactions (flux) through a pathway. | The abundance of RNA transcripts, indicating gene expression levels. |
| Data Type | Quantitative rates of carbon flow (e.g., mmol/gDW/hr). | Relative or absolute quantification of mRNA molecules. |
| Cellular Level | Phenotypic (what the cell is doing). | Genotypic (what the cell is preparing to do). |
| Information | Dynamic activity of a specific pathway. | Genome-wide snapshot of gene expression. |
| Inference | Direct measurement of pathway activity. | Indirect inference of pathway activity. |
| Strengths | Provides a functional readout of metabolic phenotype. | Comprehensive, genome-wide view of cellular regulation. |
| Limitations | More technically complex and provides a narrow view of metabolism. | Does not always correlate with protein levels or metabolic flux. |
Quantitative Data Comparison
The following tables present a comparison of hypothetical data from a this compound flux analysis experiment and transcriptomics data from a study on the effect of ribitol on breast cancer cells. This illustrates the different types of quantitative information each technique provides.
Table 1: Hypothetical this compound Flux Analysis Data
This table shows the calculated metabolic fluxes through the Pentose Phosphate Pathway (PPP) and glycolysis in a hypothetical experiment comparing control cells to cells treated with a PPP-inhibiting drug. The fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Flux (Normalized to Glucose Uptake) | |
| Control | Drug-Treated | |
| Glycolysis | 0.85 | 0.95 |
| Oxidative PPP | 0.10 | 0.02 |
| Non-oxidative PPP | 0.05 | 0.01 |
| Nucleotide Synthesis Precursors | 0.04 | 0.008 |
Data is hypothetical and based on the principles of 13C-MFA. Such data provides insights into the functional consequences of drug treatment on metabolic pathways.
Table 2: Transcriptomics (RNA-Seq) Data for Key PPP and Glycolysis Genes
This table presents the fold change in gene expression for enzymes in the PPP and glycolysis in breast cancer cells treated with ribitol compared to a control group. A positive fold change indicates upregulation, while a negative fold change indicates downregulation.
| Gene | Enzyme | Pathway | Fold Change (Ribitol vs. Control) | p-value |
| G6PD | Glucose-6-Phosphate Dehydrogenase | Oxidative PPP | +0.25 | < 0.05 |
| PGD | 6-Phosphogluconate Dehydrogenase | Oxidative PPP | +0.18 | < 0.05 |
| TKT | Transketolase | Non-oxidative PPP | +0.12 | > 0.05 |
| TALDO1 | Transaldolase 1 | Non-oxidative PPP | +0.09 | > 0.05 |
| HK2 | Hexokinase 2 | Glycolysis | +0.31 | < 0.05 |
| PFKP | Phosphofructokinase, Platelet | Glycolysis | +0.28 | < 0.05 |
| LDHA | Lactate Dehydrogenase A | Glycolysis | +0.45 | < 0.05 |
This data indicates that ribitol treatment is associated with modest upregulation of genes in both the PPP and glycolysis, suggesting a potential increase in the capacity of these pathways.[1]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This compound Metabolic Flux Analysis
This protocol is based on established principles of 13C-MFA and is adapted for the use of this compound as a tracer to probe the Pentose Phosphate Pathway.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells to the desired confluence in standard growth medium.
-
Prepare the labeling medium by supplementing basal medium with all necessary components, except for the standard carbon source, and adding a known concentration of this compound. The concentration may need to be optimized for the specific cell line.
-
To begin labeling, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed this compound labeling medium.[2]
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically through a time-course experiment (e.g., 0, 2, 4, 8, 24 hours).[2]
2. Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[2]
-
Immediately add an ice-cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.[1]
-
Scrape the cells and collect the cell suspension. Centrifuge at a high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Separate the metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect the mass isotopomer distributions (MIDs) of the targeted metabolites (e.g., intermediates of the PPP and glycolysis).
4. Data Analysis and Flux Calculation:
-
Process the raw LC-MS data to identify metabolites and determine their MIDs.
-
Correct the raw MIDs for the natural abundance of 13C and other isotopes.
-
Use a specialized 13C-MFA software package (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model of the cell.[1]
Transcriptomics for Metabolic Pathway Analysis (RNA-Seq)
This protocol outlines the key steps for performing RNA-Seq to analyze the expression of genes involved in metabolic pathways.
1. Cell Culture and Treatment:
-
Culture cells under the desired experimental conditions (e.g., control vs. ribitol-treated).
-
Ensure a sufficient number of biological replicates for statistical power.
2. RNA Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or a standard phenol-chloroform extraction method.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. cDNA Library Preparation:
-
Isolate messenger RNA (mRNA) from the total RNA, typically by selecting for the poly(A) tail, or deplete ribosomal RNA (rRNA).
-
Fragment the mRNA and reverse transcribe it into complementary DNA (cDNA).
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
Amplify the library using PCR.
4. Sequencing:
-
Sequence the prepared cDNA library using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
5. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the number of reads mapping to each gene to determine gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between experimental conditions.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to determine if specific metabolic pathways are enriched in the set of differentially expressed genes.
Conclusion: A Complementary Partnership
This compound flux analysis and transcriptomics are not mutually exclusive; rather, they provide complementary information for a more complete understanding of metabolic pathway activity.
This compound flux analysis offers a direct, functional readout of the dynamic activity of the Pentose Phosphate Pathway. It quantifies the actual rate of carbon flow, providing a clear picture of the metabolic phenotype. This makes it an invaluable tool for understanding the immediate effects of genetic or pharmacological perturbations on pathway function.
Transcriptomics , on the other hand, provides a broad, genome-wide view of the cell's regulatory state. While it does not directly measure metabolic flux, it can reveal the upstream regulatory mechanisms that may lead to changes in metabolic activity. It is particularly useful for hypothesis generation and for understanding the broader cellular response to a stimulus.
The choice between these two powerful techniques depends on the specific research question. For a direct and quantitative assessment of pathway activity, this compound flux analysis is the method of choice. For a broader, more exploratory analysis of the cellular response at the gene expression level, transcriptomics is more appropriate. The most powerful approach often involves the integration of both, using transcriptomics to identify potential regulatory hotspots and 13C-MFA to validate their functional consequences on metabolic flux.
References
Safety Operating Guide
Proper Disposal of Ribitol-1-13C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Ribitol-1-13C
This document provides a comprehensive guide to the proper disposal procedures for this compound, a stable isotope-labeled form of Ribitol. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. While Ribitol and its stable isotope-labeled forms are generally considered non-hazardous, it is imperative to follow institutional and local regulations for chemical waste management.[1][2][3] One source, however, recommends that the material should be considered hazardous until more information is available.[4][5]
Physical and Chemical Properties
For immediate reference, this compound is a stable, non-radioactive compound.[1] Its disposal should align with standard laboratory procedures for non-hazardous chemical waste. The physical and chemical properties of Ribitol are summarized in the table below.
| Property | Value |
| Physical State | Solid (Crystalline Powder)[1][4] |
| Appearance | White[1] |
| Molecular Formula | C₅H₁₂O₅ |
| Molar Mass | Approximately 152.1 - 153.16 g/mol [1][4] |
| Melting Point | 101 - 104 °C[1] |
| Solubility | Soluble in water[1] |
| Stability | Stable for ≥ 4 years at -20°C[4] |
Experimental Protocol: Disposal Procedures
The following step-by-step instructions outline the recommended disposal process for this compound.
1. Waste Identification and Segregation:
-
Confirm Non-Hazardous Status: Verify that the this compound waste is not mixed with any hazardous materials. If it is combined with hazardous waste, the entire mixture must be treated as hazardous.[1]
-
Segregate Waste Streams: Keep this compound waste separate from hazardous chemical waste, radioactive waste, and biological waste to prevent cross-contamination and unnecessary disposal costs.[1]
2. Disposal of Solid this compound:
-
Small Quantities: For small amounts of solid this compound, carefully sweep up the material and place it in a suitable, clearly labeled container for non-hazardous waste.[1]
-
Container Labeling: The container should be labeled as "Non-Hazardous Laboratory Waste" and may include the chemical name for clarity.[1]
-
Final Disposal: This container can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill.[1] However, always adhere to your institution's specific guidelines for solid waste disposal.
3. Disposal of this compound Solutions:
-
Aqueous Solutions: For small quantities of aqueous solutions, check with your institution's safety office for guidance on drain disposal. Some institutions may permit the drain disposal of non-hazardous, water-soluble compounds.
-
pH Neutralization: Before any drain disposal, ensure the pH of the solution is between 5.5 and 9.5.[1] Aqueous solutions of Ribitol, a sugar alcohol, are expected to be neutral.[1]
-
Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous organic solvent (e.g., DMSO, dimethylformamide), it must be collected as hazardous chemical waste.[4] Do not dispose of organic solvent solutions down the drain.
4. Disposal of Empty Containers:
-
Rinsing: Triple-rinse the empty container that held this compound with a suitable solvent (e.g., water).[1][6]
-
Rinsate Collection: The rinsate should be collected and disposed of as chemical waste.[1][6]
-
Container Disposal: Once thoroughly decontaminated, the container can be recycled or disposed of as regular laboratory waste, in accordance with institutional guidelines.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ribitol-1-13C
This guide provides comprehensive safety, operational, and disposal procedures for Ribitol-1-13C, a stable isotope-labeled compound. While Ribitol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure the safety of personnel and maintain the integrity of the product. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This information is essential for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₅ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 102-105 °C | [2] |
| Boiling Point | 194.6 °C (estimate) | [2] |
| Solubility | Soluble in water (100 mg/ml), hot ethanol, DMSO (~25 mg/ml), and dimethylformamide (~5 mg/ml). Insoluble in ether. | [2][3] |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [2] |
| Storage | Store in a tightly sealed container at -20°C, protected from light and moisture. | [3] |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for the safe handling of this compound in a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the outer packaging and the immediate container for any signs of damage, such as cracks, leaks, or a broken seal.
-
If damage is observed, do not open the container. Segregate it in a fume hood and contact the supplier for instructions.
-
Verify that the product name, CAS number, and lot number on the container match the information on the packing slip and your order.
Personal Protective Equipment (PPE)
-
Before handling this compound, ensure you are wearing the appropriate personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Glasses | ANSI Z87.1 compliant. Required for protection against impacts and splashes. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Should be immediately removed and replaced after any contact with the chemical. |
| Body Protection | Laboratory Coat | Standard cotton or polyester-cotton blend lab coats are acceptable to protect clothing and skin from potential splashes. |
| Long Pants & Closed-Toe Shoes | Required to protect the lower body and feet from spills and falling objects. | |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary. If significant dust is generated, a NIOSH-approved N95 respirator may be used. |
Handling and Experimental Procedures
-
Work Area Preparation:
-
Conduct all handling of solid this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust particles.
-
Ensure the work area is clean and free of clutter.
-
Have a spill kit readily available.
-
-
Weighing the Compound:
-
Use a clean, calibrated analytical balance.
-
To minimize dust generation, use a spatula to carefully transfer the solid from the container to a tared weigh boat or paper.
-
Close the container tightly immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
If using a magnetic stirrer, add the stir bar to the solvent before adding the solid to prevent splashing of the powder.
-
Ensure the solvent is compatible with this compound. It is soluble in water, hot ethanol, DMSO, and dimethylformamide.[2][3]
-
Storage of this compound
-
Solid Form: Store the solid compound in its original, tightly sealed container at -20°C in a dry, dark location.[3]
-
Solutions: For short-term storage, aqueous solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot solutions into single-use vials and store them at -20°C or below to avoid repeated freeze-thaw cycles.
Disposal Plan
This compound is not classified as a hazardous substance.[4] Therefore, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. Stable isotopes are not radioactive and do not require special handling for radiation safety.
Waste Identification and Segregation
-
Confirm Non-Hazardous Status: Ensure that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from hazardous chemical waste, radioactive waste, and biohazardous waste.
Disposal of Solid this compound
-
Small Quantities: For small spills or residual amounts, carefully sweep the solid material, place it in a sealed, labeled container, and dispose of it as non-hazardous solid waste.
-
Bulk Quantities: Unwanted solid this compound should be collected in a clearly labeled, sealed container for non-hazardous solid waste.
Disposal of Solutions Containing this compound
-
Aqueous Solutions: Non-hazardous, water-miscible solutions with a pH between 6 and 9.5 can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5]
-
Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected as chemical waste and disposed of through your institution's hazardous waste program.
Disposal of Empty Containers
-
Rinsing: Triple-rinse the empty container that held this compound with a suitable solvent (e.g., water).
-
Rinsate Disposal: The rinsate should be collected and disposed of as chemical waste.
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface the label and dispose of it in the regular laboratory trash or recycling, as per your institution's guidelines.
Experimental Workflow and Logical Relationships
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. D-Ribitol-1-13C | C5H12O5 | CID 165412612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ribitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
